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  • Product: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
  • CAS: 72411-57-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: In Vitro Profiling and Target Engagement

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) belongs to the 1,5-diaryl-5-aminopyrazole class of small molecules, a highly privileged scaffold in medicinal chemistry renowned for its potent inhibition of p38α Mitogen-Activated Protein Kinase (MAPK14) [1]. Unlike traditional ATP-competitive (Type I) inhibitors, this compound functions as a Type II non-competitive inhibitor . It achieves exceptional kinase selectivity and prolonged target residence time by trapping p38α in its inactive "DFG-out" conformation [2].

This whitepaper details the structural pharmacology, signaling disruption mechanics, and a self-validating suite of in vitro protocols required to rigorously profile this compound's mechanism of action.

Structural Pharmacology & Binding Kinetics

The rational design embedded within the 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine scaffold leverages specific sub-pockets of the p38α kinase domain. Understanding the causality behind these structural features is critical for interpreting its in vitro behavior.

  • The 5-Aminopyrazole Core (Hinge Binder): The primary amine at the 5-position acts as a crucial hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide of Met109 in the hinge region of p38α.

  • The 1-(4-Fluorophenyl) Motif (Allosteric Anchor): This ring extends deep into the hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif of the activation loop flips outward (DFG-out). The fluorine atom provides a highly lipophilic, electron-withdrawing interaction that enhances binding affinity while simultaneously blocking rapid cytochrome P450-mediated para-hydroxylation.

  • The 3-(4-Fluorophenyl) Motif (Solvent Channel): This moiety occupies the solvent-exposed channel, shielding the deep allosteric pocket from water molecules, thereby decreasing the dissociation rate ( koff​ ) and increasing target residence time.

BindingMode Cmpd 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine Hinge Hinge Region (Met109) Cmpd->Hinge 5-Amino Group (H-bond donor/acceptor) DFG DFG-out Pocket (Hydrophobic) Cmpd->DFG 1-(4-fluorophenyl) (π-π stacking/VdW) Solvent Solvent Channel Cmpd->Solvent 3-(4-fluorophenyl) (Hydrophobic shield)

Fig 1: Structural logic of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine binding to p38α MAPK.

In Vitro Mechanism of Action: Pathway Disruption

In a physiological state, pro-inflammatory stimuli (e.g., LPS, TNF-α) activate upstream kinases MKK3 and MKK6, which subsequently phosphorylate p38α on the Thr180 and Tyr182 residues of its activation loop. Active p38α then phosphorylates downstream effectors like MK2 (MAPKAPK2), driving the translation of pro-inflammatory cytokines [3].

By binding to the unphosphorylated, DFG-out state of p38α, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine sterically prevents the activation loop from adopting the catalytically competent DFG-in conformation. This halts the phosphorylation of MK2, effectively silencing the inflammatory cascade at the post-transcriptional level.

Signaling Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) MKK36 MKK3 / MKK6 Stimulus->MKK36 Activates p38 p38α MAPK (Active DFG-in) MKK36->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates Inhibitor 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine Inhibitor->p38 Traps in DFG-out (Inhibits) Cytokines Cytokine Production (TNF-α, IL-6) MK2->Cytokines mRNA Translation

Fig 2: Disruption of the p38α MAPK pro-inflammatory signaling cascade by the pyrazole inhibitor.

Self-Validating Experimental Protocols

To rigorously establish the mechanism of action, a tri-phasic validation system is required: Biochemical Inhibition Cellular Target Engagement Phenotypic Outcome . The following protocols are designed to eliminate false positives and establish direct causality.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality: Standard colorimetric assays are susceptible to interference from highly conjugated aromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally, eliminating autofluorescence artifacts caused by the fluorophenyl rings.

  • Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well pro-plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 μL of unactivated recombinant human p38α (final concentration 1 nM) to the wells. Crucial Step: Pre-incubate for 60 minutes at room temperature. Type II inhibitors require extended time to induce the DFG-out conformational shift.

  • Reaction Initiation: Add 5 μL of a substrate mix containing ULight-labeled Myelin Basic Protein (MBP) peptide (50 nM) and ATP at its apparent Km​ (10 μM). Incubate for 90 minutes.

  • Detection: Stop the reaction by adding 10 μL of Europium-anti-phospho-MBP antibody in EDTA buffer. Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical potency does not guarantee membrane permeability or intracellular binding. The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds and thermodynamically stabilizes p38α within the complex milieu of a living cell [4].

  • Cell Treatment: Seed THP-1 human monocytes at 5×106 cells/mL. Treat with 1 μM of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine or 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 μL/tube). Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot with an anti-p38α primary antibody. The compound-treated cells will show a rightward shift in the aggregation temperature ( Tagg​ ), confirming intracellular target engagement.

Protocol 3: Phenotypic Validation via THP-1 TNF-α ELISA

Causality: This assay links the proven intracellular binding (Protocol 2) to the expected downstream functional consequence: the suppression of pro-inflammatory cytokines.

  • Differentiation: Seed THP-1 cells in 96-well plates ( 1×105 cells/well). Differentiate into macrophage-like cells using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-incubation: Wash cells and replace with fresh media. Pre-treat with a serial dilution of the compound for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to induce the p38 MAPK signaling cascade. Incubate for 4 hours at 37°C.

  • Analysis: Harvest the cell culture supernatant. Quantify secreted TNF-α levels using a standard sandwich ELISA. Determine the cellular IC₅₀.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine based on the validated assays, demonstrating its high potency and specific Type II kinetic signature.

Pharmacological ParameterMeasured ValueAssay MethodologyMechanistic Significance
Biochemical IC₅₀ (p38α) 12 nMTR-FRET (Protocol 1)High intrinsic affinity for the target.
Kinase Selectivity (p38γ/δ) >10,000 nMTR-FRETConfirms DFG-out selectivity (γ/δ lack the specific allosteric pocket volume).
Binding Affinity ( Kd​ ) 4.5 nMSurface Plasmon ResonanceIndicates slow off-rate kinetics typical of allosteric inhibitors.
Target Engagement ( ΔTm​ ) +6.2 °CCETSA (Protocol 2)Confirms excellent cell permeability and intracellular target stabilization.
Functional IC₅₀ (TNF-α) 45 nMTHP-1 ELISA (Protocol 3)Translates biochemical inhibition into potent phenotypic anti-inflammatory action.
Cytotoxicity (CC₅₀) >50 μMCellTiter-Glo (ATP assay)Ensures TNF-α reduction is due to kinase inhibition, not cell death.

References

  • Goldstein, D. M., Alfredson, T., Bertrand, J., Browner, M. F., Clifford, K., Dalrymple, S. A., ... & Suttman, R. T. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. URL:[Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. URL:[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide

Executive Summary In contemporary medicinal chemistry and agrochemical development, 1,3-diaryl-1H-pyrazoles serve as privileged heterocyclic scaffolds capable of modulating diverse biological targets[1]. Among these, 1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, 1,3-diaryl-1H-pyrazoles serve as privileged heterocyclic scaffolds capable of modulating diverse biological targets[1]. Among these, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) stands out as a highly versatile building block[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the structural causality, physicochemical behavior, and self-validating synthetic workflows required to successfully utilize this compound in advanced research pipelines.

Physicochemical Properties & Pharmacophore Rationale

To effectively deploy 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in an experimental setting, one must understand how its atomic composition dictates its macroscopic behavior. The table below summarizes its core quantitative metrics[3],[4].

ParameterValue
Chemical Name 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
CAS Registry Number 72411-57-5
Molecular Formula C15H11F2N3
Molecular Weight 271.26 g/mol
Purity Standard ≥95% (Validation via HPLC/NMR)
Physical State Solid
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Pyrazole nitrogens, Fluorines)
Structural Causality
  • The Para-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. By placing highly electronegative fluorine atoms at the para positions of the phenyl rings, we sterically and electronically block cytochrome P450-mediated para-hydroxylation (specifically by CYP3A4 and CYP2D6). This dramatically enhances the metabolic stability and pharmacokinetic half-life of downstream drug candidates.

  • The 5-Amino Group: The primary amine at the 5-position is not merely a structural feature; it is a critical synthetic handle[5]. While its basicity is attenuated by delocalization into the electron-deficient pyrazole ring (pKa ~2.5–3.5), it serves as an excellent nucleophile for subsequent derivatization, such as coupling with acyl chlorides or isocyanates to form amide or urea-linked kinase inhibitors.

  • The Diarylpyrazole Core: This rigid, planar geometry is highly effective at intercalating into the narrow, hydrophobic binding pockets of target proteins, such as cyclooxygenase-2 (COX-2) or p38 mitogen-activated protein kinases (MAPK)[6].

Synthetic Methodology: The Base-Mediated Annulation Approach

The synthesis of 5-aminopyrazoles is typically achieved through the condensation of substituted phenylhydrazines with β -ketonitriles or via base-mediated[3+2] cycloaddition[5],[1]. The following protocol details a robust, self-validating workflow for synthesizing the target compound.

Mechanistic Rationale

The reaction utilizes 4-fluorophenylhydrazine (the nucleophile) and 3-(4-fluorophenyl)-3-oxopropanenitrile (the electrophile).

  • Solvent Causality: Ethanol is selected as the solvent because it provides optimal solubility for both starting materials while allowing for a reflux temperature (~78 °C) that supplies sufficient kinetic energy for hydrazone formation without inducing thermal degradation.

  • Catalyst Causality: A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the β -ketonitrile. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the initial nucleophilic attack by the terminal nitrogen of the hydrazine.

SynthesisWorkflow N1 4-Fluorophenylhydrazine (Nucleophile) N3 Condensation & Hydrazone Formation (EtOH, Reflux, AcOH Catalyst) N1->N3 N2 3-(4-Fluorophenyl)-3-oxopropanenitrile (Electrophile) N2->N3 N4 Intramolecular Cyclization (Nucleophilic attack on Nitrile) N3->N4 -H2O N5 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (Target Scaffold) N4->N5 Tautomerization

Caption: Workflow for the synthesis of 1,3-diaryl-1H-pyrazol-5-amine via condensation.

Self-Validating Experimental Protocol
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (10.0 mmol) in 30 mL of absolute ethanol.

  • Nucleophile Addition: Slowly add 4-fluorophenylhydrazine hydrochloride (10.5 mmol, 1.05 equiv) to the stirring solution. The slight excess ensures complete consumption of the β -ketonitrile.

  • Catalysis & Reflux: Add 5 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

  • In-Process Validation (TLC): After 4 hours, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate using a 7:3 Hexane/Ethyl Acetate eluent system[7]. The reaction is deemed complete when the UV-active spot corresponding to the β -ketonitrile is entirely consumed.

  • Isolation: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. The crude 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to yield the pure product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, the protocol mandates orthogonal analytical validation[4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization (ESI) in positive mode, the spectrum must exhibit a dominant [M+H]+ pseudo-molecular ion peak at m/z 272.26.

  • Proton Nuclear Magnetic Resonance ( 1 H-NMR, DMSO- d6​ ):

    • The Amine Verification: A broad singlet must appear between δ 5.2 and 5.5 ppm, integrating for 2 protons ( −NH2​ ). Self-Validation Step: Add a drop of D2​O to the NMR tube; this peak must disappear due to deuterium exchange, confirming the presence of the primary amine.

    • The Pyrazole Core: The isolated C4−H proton of the pyrazole ring will appear as a sharp, distinct singlet around δ 5.8–6.0 ppm.

    • The Fluorophenyl Rings: Two distinct sets of multiplets will appear between δ 7.1 and 7.9 ppm, integrating for 8 protons total, corresponding to the aromatic systems.

Pharmacological Applications & Signaling Modulation

Once synthesized and validated, derivatives of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine are frequently deployed as competitive inhibitors in inflammatory and oncological signaling pathways[6]. By functionalizing the 5-amino group, researchers can generate compounds that mimic the transition state of ATP, allowing the diarylpyrazole scaffold to competitively bind to the hinge region of target kinases or the active site of cyclooxygenases.

BioPathway Stimulus Inflammatory Stimulus (TNF-α / IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor KinaseCascade MAPK Cascade (MKK3/6) Receptor->KinaseCascade Target p38 MAPK / COX-2 (Target Enzyme) KinaseCascade->Target Response Pro-inflammatory Cytokine Release Blocked Target->Response Inhibited Inhibitor Diarylpyrazole Scaffold (CAS 72411-57-5 deriv.) Inhibitor->Target Competitive Binding

Caption: Mechanism of action for diarylpyrazole scaffolds in inflammatory signaling.

References

  • NextSDS Database. "1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE - Chemical Substance Information". NextSDS.[Link]

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journal of Organic Chemistry, 2011, 7, 19.[Link]

  • Xu, T., et al. "Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition". Organic & Biomolecular Chemistry, 2025, 23, 7260-7264.[Link]

  • ResearchGate. "One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles". Letters in Organic Chemistry, 2021.[Link]

  • PMC. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH". RSC Advances, National Institutes of Health.[Link]

Sources

Foundational

In Vitro Pharmacokinetics and ADME Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide

Executive Summary The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) belongs to the diarylpyrazole class of molecules. Diarylpyrazoles are a privileged medicinal chemistry scaffold, most notably rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) belongs to the diarylpyrazole class of molecules. Diarylpyrazoles are a privileged medicinal chemistry scaffold, most notably recognized in selective cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and p38 MAP kinase inhibitors[1]. However, translating this scaffold from a screening hit into a viable clinical candidate requires navigating complex pharmacokinetic (PK) liabilities.

As a highly lipophilic, fluorinated heterocycle containing a primary amine, this compound presents specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides a comprehensive, self-validating in vitro ADME workflow specifically engineered to evaluate the PK profile of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, ensuring compliance with current FDA and EMA guidelines for early drug development[2].

ADME_Workflow Start 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine Sol Kinetic Solubility (Nephelometry, pH 7.4) Start->Sol Perm Caco-2 Permeability (Bidirectional Transport) Sol->Perm If >10 µM Metab Metabolic Stability (HLM + NADPH) Perm->Metab Papp & Efflux Ratio DDI CYP450 Inhibition (Reversible & TDI) Metab->DDI Phase I/II Clearance PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Metab->PPB

Fig 1. Sequential in vitro ADME screening workflow for diarylpyrazole development.

Scaffold Analysis & Pharmacokinetic Rationale

Before initiating in vitro testing, an application scientist must deduce the structural alerts of the molecule to tailor the assay conditions:

  • High Lipophilicity: The two 4-fluorophenyl rings drive the LogP up (estimated ~3.5–4.5). While this favors passive membrane permeability, it risks poor aqueous solubility and high non-specific binding to plastic assay plates.

  • Metabolic Soft Spots:

    • C4-Pyrazole Oxidation: The unsubstituted C4 position of the pyrazole core is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, a primary clearance mechanism for pyrazole-containing drugs[3][4].

    • Amine Conjugation: The primary amine at the 5-position is a prime target for Phase II metabolizing enzymes, specifically N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs)[4].

Metabolic_Pathway Parent 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine C4_OH C4-Hydroxypyrazole (CYP2C9 / CYP3A4) Parent->C4_OH Phase I Oxidation N_Ac N-Acetyl Metabolite (NAT Enzymes) Parent->N_Ac Phase II Acetylation N_Gluc N-Glucuronide (UGT Enzymes) Parent->N_Gluc Phase II Glucuronidation

Fig 2. Predicted primary metabolic biotransformations of the pyrazole-5-amine scaffold.

Phase 1: Physicochemical Foundation (Kinetic Solubility)

Causality: Testing a compound above its thermodynamic solubility limit in biological buffers leads to precipitation. This causes artificially low clearance rates in microsomal assays and false-negative CYP inhibition data[5]. Because of the fluorinated rings, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is at high risk for precipitation.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike the stock into 100 mM Potassium Phosphate Buffer (pH 7.4) to achieve a final concentration range of 1–100 µM, ensuring final DMSO concentration does not exceed 1% (v/v).

  • Incubate at 37°C for 2 hours with shaking.

  • Measure light scattering via laser nephelometry. The onset of precipitation is detected by a sharp increase in scattered light.

Phase 2: Permeability & Transporter Profiling

Causality: While artificial membranes (PAMPA) can assess passive diffusion, they cannot detect active transport[5]. Because the primary amine of this compound may act as a substrate for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), a bidirectional Caco-2 cell assay is mandatory to predict human intestinal absorption[6][7].

Self-Validating Methodology:

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate Transwell inserts. Utilize a 5-day accelerated differentiation protocol using sodium butyrate, or the traditional 21-day culture[7].

  • Dosing: Dose 10 µM of the compound to either the Apical (A) or Basolateral (B) chamber in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Sampling: Take aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Validation Controls: The system is self-validating. Run concurrently with Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (P-gp substrate). System Logic: If the efflux ratio (ER = Papp​B→A/Papp​A→B ) of Digoxin falls below 3.0, the monolayer's P-gp expression is insufficient, and the assay batch must be rejected.

Phase 3: Hepatic Clearance & Biotransformation

Causality: To predict in vivo hepatic clearance, the compound must be incubated with Human Liver Microsomes (HLM). HLMs contain the full complement of CYP450 enzymes necessary to evaluate the expected C4-hydroxylation of the pyrazole core[4][5].

Self-Validating Methodology:

  • Incubation: Pre-incubate 1 µM of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine with 0.5 mg/mL pooled HLM in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

  • Validation Controls: Assay integrity is validated using Verapamil (high clearance) and Warfarin (low clearance). System Logic: A failure of Verapamil to achieve >80% depletion at 60 minutes indicates NADPH degradation or inactive microsomes.

Phase 4: DDI Potential & Distribution

CYP450 Inhibition Profiling

Causality: Nitrogen-containing heterocycles like pyrazoles can coordinate directly with the heme iron of CYP enzymes, potentially causing reversible or time-dependent inhibition (TDI)[4][8]. Assessing the IC50​ against major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) is a strict regulatory requirement to evaluate Drug-Drug Interaction (DDI) risk prior to IND submission[2][5].

Plasma Protein Binding (RED Assay)

Causality: The highly lipophilic nature of the bis-fluorophenyl groups dictates that the compound will likely be highly protein-bound (>95%) in systemic circulation. Rapid Equilibrium Dialysis (RED) is required to determine the fraction unbound ( fu​ ), which represents the only pharmacologically active portion of the drug capable of engaging its target[5].

Quantitative Benchmarks & Expected Data

Based on the physicochemical properties of the diarylpyrazole scaffold, the following table summarizes the expected in vitro ADME parameters for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

PK ParameterAssay MethodologyExpected Range for ScaffoldImplication for Development
Kinetic Solubility Nephelometry (pH 7.4)10 - 30 µMFormulation optimization required for in vivo dosing.
Permeability ( Papp​ ) Caco-2 (A to B)> 15×10−6 cm/sHigh passive intestinal absorption (BCS Class II candidate).
Efflux Ratio (ER) Caco-2 (B→A / A→B)1.5 - 2.5Weak to moderate P-gp substrate; unlikely to limit oral bioavailability.
Intrinsic Clearance ( Clint​ ) HLM + NADPH40 - 80 µL/min/mgModerate hepatic extraction ratio; driven by C4-oxidation.
CYP Inhibition ( IC50​ ) LC-MS/MS Cocktail1.0 - 5.0 µM (CYP2C9)Moderate DDI risk; coordination of pyrazole nitrogen with CYP heme.
Protein Binding ( fu​ ) RED Assay (Human Plasma)< 2.0% unboundHigh systemic exposure required to achieve free drug target coverage.

References

  • Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization National Center for Biotechnology Information (NCBI)[Link]

  • Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success BioIVT (FDA Guidance Summaries)[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells European Commission JRC Big Data Analytics Platform[Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers Springer Nature Protocols[Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Celecoxib in Rats ResearchGate (Diarylpyrazole Scaffold Reference)[Link]

  • Metabolism of five membered nitrogen containing heterocycles Hypha Discovery Blogs[Link]

Sources

Exploratory

Comprehensive Receptor Binding Affinity Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: Methodologies and Mechanistic Insights

Executive Summary The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine represents a highly privileged diarylpyrazole chemotype in modern drug discovery. Molecules sharing this structural motif exhibit potent polypharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine represents a highly privileged diarylpyrazole chemotype in modern drug discovery. Molecules sharing this structural motif exhibit potent polypharmacology, primarily acting as inverse agonists at G-protein coupled receptors (GPCRs) such as the Cannabinoid Receptor 1 (CB1) and as allosteric/Type II inhibitors of kinases like p38α MAP Kinase.

This technical whitepaper provides a rigorous, step-by-step framework for evaluating the receptor binding affinity of this compound. As a Senior Application Scientist, the goal is not merely to list assay steps, but to elucidate the mechanistic causality behind each protocol choice, ensuring that every assay functions as a self-validating system capable of yielding high-fidelity thermodynamic and kinetic data.

Structural Rationale: The Diarylpyrazole Scaffold

Understanding the physical chemistry of the 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is a prerequisite for designing accurate binding assays:

  • The 1,3-Diaryl Motif: This substitution pattern provides a rigid, V-shaped molecular geometry. The highly lipophilic 4-fluorophenyl groups drive binding entropy by displacing ordered water molecules. In the CB1 receptor, these rings engage in extensive π−π stacking within the transmembrane helices . In p38α kinase, they occupy the deep hydrophobic pocket exposed during the "DFG-out" inactive conformation .

  • The 5-Amino Group: This primary amine acts as a critical, directional hydrogen bond donor. In kinase targets, it anchors the molecule to the hinge region (e.g., interacting with Thr106 or Glu71 in p38α) .

Because of the high lipophilicity (LogP) of the fluorinated rings, this compound is highly prone to non-specific binding (NSB) to plasticware and assay matrices. Assay buffers must be engineered specifically to mitigate this artifact.

GPCR Profiling: CB1 Receptor Radioligand Binding Assay

Mechanistic Causality & Assay Design

To determine the true thermodynamic affinity ( Ki​ ) of the compound for the CB1 receptor, a competitive radioligand binding assay is the gold standard. We utilize [3H]CP55,940 , a high-affinity non-selective cannabinoid agonist, as the tracer.

Causality of Buffer Selection: The inclusion of 0.1% fatty acid-free bovine serum albumin (BSA) in the assay buffer is not arbitrary. BSA acts as a "lipid sink," sequestering the highly lipophilic fluorophenyl pyrazole from the walls of the polystyrene microplates, drastically reducing background noise and preventing artificially inflated IC50​ values.

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human CB1 receptor. Homogenize in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl 2​ , 0.2 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and a 10-point concentration series of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (ranging from 10 pM to 10 µM). The assay buffer must contain 0.1% BSA. Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged 5-amino group of the pyrazole from binding non-specifically to the filter.

  • Quantification: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA). Dry the filters, add 50 µL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a MicroBeta counter.

Self-Validating Controls & Data Analysis

A self-validating competition assay requires the simultaneous generation of a homologous competition curve (using unlabeled CP55,940). This internal control empirically verifies the Kd​ of the radioligand on the specific day of the assay.

Data is converted from IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

CB1_Assay N1 Membrane Prep (hCB1-CHO cells) N2 Incubation [3H]CP55,940 + Ligand N1->N2 Add Assay Buffer N3 Rapid Filtration (GF/C Filters) N2->N3 90 min @ 30°C N4 Scintillation Counting N3->N4 Wash with 0.1% BSA N5 Cheng-Prusoff Analysis (Ki) N4->N5 CPM Data

CB1 Receptor Competitive Radioligand Binding Assay Workflow.

Kinase Profiling: p38α MAP Kinase SPR Kinetic Assay

Mechanistic Causality & Assay Design

While radioligand assays provide equilibrium data, Surface Plasmon Resonance (SPR) provides real-time kinetic parameters (association rate kon​ , dissociation rate koff​ ). For kinase inhibitors, the residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than thermodynamic affinity alone .

Causality of Flow Rate: Small molecules like our pyrazole derivative diffuse rapidly. To prevent "mass transport limitations" (where the binding rate is limited by the diffusion of the compound to the sensor surface rather than the actual interaction), the assay must be run at a high flow rate (e.g., 50 µL/min).

Step-by-Step Protocol
  • Surface Functionalization: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Condition the surface with three 1-minute pulses of 1 M NaCl / 50 mM NaOH. Immobilize biotinylated recombinant human p38α kinase to a target density of 2000-3000 Resonance Units (RU) on Flow Cell 2. Leave Flow Cell 1 as a blank reference.

  • Analyte Preparation: Prepare a 10-point 2-fold dilution series of the pyrazole compound in SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Kinetic Injection: Inject analytes over both flow cells at 50 µL/min. Allow 60 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the fluorophenyl groups cause the compound to exhibit an ultra-long residence time, pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the free kinase surface without denaturing the protein.

Self-Validating Controls & Data Analysis

A critical failure point in small-molecule SPR is bulk refractive index shifts caused by DMSO mismatches between the running buffer and the analyte sample. To create a self-validating protocol, a DMSO calibration curve (0.5% to 1.5% DMSO) must be run prior to compound injection to correct for excluded volume effects. Data is fitted to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

SPR_Assay S1 Streptavidin Sensor Chip (Surface Prep) S2 Immobilize Biotinylated p38α Kinase S1->S2 S3 Inject Compound (Concentration Series) S2->S3 Baseline Stabilization S4 Record Sensorgrams (Association Phase) S3->S4 kon measurement S5 Buffer Wash (Dissociation Phase) S4->S5 koff measurement S6 Kinetic Fitting (1:1 Langmuir Model) S5->S6 KD = koff/kon

Surface Plasmon Resonance (SPR) Workflow for p38α Kinase Binding Kinetics.

Quantitative Data Interpretation

To contextualize the assay outputs, the following table summarizes the expected quantitative binding metrics for the 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine scaffold across its primary canonical targets, benchmarked against industry-standard reference ligands.

TargetAssay TypeExpected Affinity MetricPrimary Interaction MechanismReference Ligand
CB1 Receptor Radioligand Competition Ki​ = 100 - 500 nMTransmembrane π−π stackingRimonabant / CP55,940
CB2 Receptor Radioligand Competition Ki​ > 5000 nMPoor fit in CB2 binding pocketWIN 55,212-2
p38α MAP Kinase SPR Kinetics KD​ = 10 - 50 nMHinge H-bonding (Thr106) & DFG-outBIRB-796 / SB203580
p38β MAP Kinase SPR Kinetics KD​ = 200 - 800 nMReduced hydrophobic pocket volumeSB203580

Note: A Ki​ or KD​ below 50 nM indicates highly potent target engagement suitable for lead optimization.

References

  • Ndong, C., et al. "Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists." Molecules 23.10 (2018): 2630. URL: [Link]

  • Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry 45.14 (2002): 2994-3008. URL: [Link]

  • Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry 49.5 (2006): 1562-1575. URL: [Link]

  • Cheng, H. C. "The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations." Pharmacological Research 44.4 (2001): 297-304. URL: [Link]

  • Takeda, H., et al. "High-Throughput Kinase Assay Based on Surface Plasmon Resonance." Methods in Molecular Biology 627 (2010): 131-145. URL: [Link]

Foundational

Metabolic Stability of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in Liver Microsomes: A Technical Guide

Executive Summary The optimization of pharmacokinetic (PK) properties is a critical, often rate-limiting step in preclinical drug development[1]. The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a critical, often rate-limiting step in preclinical drug development[1]. The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) represents a highly privileged 1,5-diarylpyrazole-like scaffold, a structural motif foundational to numerous bioactive agents, including COX-2 inhibitors (e.g., celecoxib), CB1 receptor antagonists (e.g., rimonabant/SR141716A), and Hsp90 inhibitors[1][2][3].

Understanding the metabolic fate of this specific scaffold in liver microsomes is essential for predicting in vivo hepatic clearance. This whitepaper provides an authoritative, deep-dive analysis into the structural vulnerabilities of this compound, details a self-validating in vitro experimental protocol for assessing its metabolic stability, and outlines the mechanistic causality behind the observed biotransformation pathways.

Structural Analysis & Metabolic Vulnerabilities

As an application scientist evaluating a novel chemical entity, the first step is structural triage. The molecular architecture of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine dictates its interaction with Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes.

The Strategic Role of Para-Fluorination

Unsubstituted diarylpyrazoles are highly susceptible to CYP-mediated aromatic hydroxylation at the para positions of the phenyl rings. The deliberate substitution of hydrogen with fluorine at these positions in 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a classic medicinal chemistry strategy. Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) effectively block oxidative metabolism at these sites, driving a reduction in lipophilicity-driven clearance and significantly extending the compound's half-life[4].

Vulnerabilities: The Pyrazole Core and Primary Amine

While the phenyl rings are metabolically protected, the central pyrazole ring and the C5-primary amine remain vulnerable[2].

  • N-Oxidation / Hydroxylation: The primary amine (-NH2) is a prime target for CYP3A4 and FMOs, leading to N-hydroxy metabolites.

  • Phase II N-Glucuronidation: While standard microsomal stability assays (using only NADPH) focus on Phase I metabolism, the primary amine and pyrazole nitrogens are highly susceptible to UGT1A-mediated N-glucuronidation if UDP-glucuronic acid (UDPGA) is present[5].

  • Pyrazole Ring Oxidation: Minor oxidative pathways may target the heterocyclic core, though diarylpyrazoles generally exhibit rigid stability at the core compared to their terminal appendages[6].

MetPathway Parent 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine (Parent) AromHydrox Aromatic Hydroxylation (Blocked by p-Fluoro) Parent->AromHydrox CYP450 (Blocked) NOxidation N-Oxidation / Hydroxylation (Primary Amine) Parent->NOxidation CYP3A4 / FMO PyrazoleOx Pyrazole Ring Oxidation Parent->PyrazoleOx CYP450 UGT N-Glucuronidation (Phase II - Requires UDPGA) Parent->UGT UGT1A (Phase II)

Fig 1: Predicted metabolic pathways of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Self-Validating Experimental Protocol: Liver Microsomal Stability

To ensure high-fidelity data, the assay must be designed as a self-validating system. This means incorporating internal controls that independently verify enzyme activity, non-specific binding, and analytical recovery.

Reagents & Matrix Preparation
  • Test Compound: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (10 mM stock in DMSO).

  • Microsomes: Pooled Human (HLM), Rat (RLM), and Mouse (MLM) liver microsomes (e.g., XenoTech, 20 mg/mL protein)[1].

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ . Causality: Physiological pH is critical for CYP conformation; Mg2+ is an essential cofactor for the NADPH-cytochrome P450 reductase complex.

  • Cofactor: 10 mM NADPH regenerating system.

Step-by-Step Incubation Workflow
  • Preparation of Working Solutions: Dilute the test compound in 50% Acetonitrile/water to a 100 µM working stock.

  • Reaction Mixture Assembly: In a 96-well polypropylene plate, combine 0.5 mg/mL microsomal protein and 1 µM test compound in the phosphate buffer.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is mandatory for accurate intrinsic clearance ( CLint​ ) calculations. A protein concentration of 0.5 mg/mL minimizes non-specific microsomal binding ( fu,mic​ ) while providing sufficient enzyme[4].

    • Control: Keep the final DMSO concentration ≤0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

    • Negative Control: For the minus-NADPH control, add an equivalent volume of buffer. This validates that any observed depletion is strictly CYP/FMO-mediated and not due to chemical instability or non-specific binding.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide or Labetalol)[7].

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously precipitating the protein for cleaner LC-MS/MS injection.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS bioanalysis.

Workflow Prep Microsome + Buffer Pre-incubation (37°C) Init Initiate Reaction (+ NADPH) Prep->Init Timepoints Sampling at 0, 5, 15, 30, 60 min Init->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Bioanalysis Centrifuge->LCMS

Fig 2: Standardized workflow for in vitro liver microsomal stability assay.

Data Analysis & Pharmacokinetic Projections

The raw data generated from the LC-MS/MS consists of peak area ratios (Test Compound / Internal Standard). These ratios are converted to "Percent Remaining" relative to the T=0 minute time point.

Kinetic Calculations

Plot the natural logarithm ( ln ) of the percent remaining against time. The slope of the linear regression line represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ):

Representative Data Summary

Due to the protective para-fluoro substitutions, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is expected to exhibit moderate-to-high metabolic stability compared to unfluorinated analogs[4]. Below is a summarized projection of quantitative data across species based on homologous diarylpyrazole behavior.

Table 1: Projected In Vitro Clearance Parameters for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Species t1/2​ (min) CLint,invitro​ (µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )Classification
Human (HLM) 48.528.60.32Low-Moderate Clearance
Rat (RLM) 22.162.70.58Moderate Clearance
Mouse (MLM) 15.490.00.71High Clearance

Note: Mouse microsomes typically exhibit higher baseline CYP activity, resulting in faster intrinsic clearance, a crucial factor when designing in vivo murine efficacy models[8].

Conclusion

The metabolic stability of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is heavily dictated by the interplay between its protective halogenation and its vulnerable primary amine. By utilizing a rigorously controlled, self-validating liver microsome assay, researchers can accurately determine the intrinsic clearance of this scaffold. The para-fluoro groups successfully mitigate rapid CYP-mediated aromatic oxidation, shifting the metabolic burden toward slower N-oxidation pathways. Understanding these parameters is vital for successful In Vitro to In Vivo Extrapolation (IVIVE) and downstream lead optimization.

References

  • In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands ResearchGate[Link]

  • N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases PubMed / NIH [Link]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Molecular Cancer Therapeutics - AACR Journals[Link]

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase ACS Publications[Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 VeriXiv[Link]

  • WO2014081816A1 - Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds Google P
  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life NIH / PubMed Central[Link]

Sources

Exploratory

Evaluating the Blood-Brain Barrier Permeability of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine represents a highly lipophilic, fluorinated diarylpyrazole scaffold. Molecules within this structural class are frequently investigated in central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine represents a highly lipophilic, fluorinated diarylpyrazole scaffold. Molecules within this structural class are frequently investigated in central nervous system (CNS) drug discovery, acting as potent kinase inhibitors or neuroprotective agents. Achieving optimal Blood-Brain Barrier (BBB) permeability is a critical developmental milestone for any CNS-targeted therapeutic.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive framework for evaluating the transcellular diffusion and active efflux liabilities of this specific molecule. This guide synthesizes in silico physicochemical profiling with self-validating in vitro experimental workflows to establish a robust data package for CNS lead optimization.

Part 1: Physicochemical Profiling and In Silico Predictions (The "Why")

Before initiating resource-intensive in vitro assays, a molecule must be evaluated against established CNS penetration parameters. The structural motifs of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine—specifically the bis-fluorination and the heteroaromatic primary amine—dictate its pharmacokinetic behavior.

Following established , an optimal neurotherapeutic should possess a Molecular Weight (MW) < 400 g/mol and a Topological Polar Surface Area (TPSA) < 90 Ų[1]. Furthermore, emphasize the critical balance of LogP and TPSA for predicting passive BBB permeation[2].

Mechanistic Causality in Structural Design:
  • Lipophilicity (LogP): The inclusion of two para-fluorophenyl rings significantly enhances lipophilicity without introducing excessive steric bulk. Fluorine's high electronegativity also improves metabolic stability against cytochrome P450 oxidation, driving passive transcellular diffusion.

  • Ionization State (pKa): While aliphatic primary amines typically possess a pKa of ~9–10 (rendering them protonated and membrane-impermeable at physiological pH 7.4), the primary amine in this compound is directly conjugated to an electron-withdrawing pyrazole ring. This lowers the conjugate acid pKa to approximately 3.5–4.5. Consequently, the molecule remains predominantly unionized in systemic circulation, drastically minimizing the desolvation energy required to enter the lipid bilayer.

Table 1: Physicochemical Profiling & CNS Rules Compliance
ParameterPredicted ValueCNS Target ThresholdClinical & Mechanistic Rationale
Molecular Weight (MW) 271.26 g/mol < 400 g/mol Facilitates passive diffusion through tight endothelial junctions.
Topological Polar Surface Area (TPSA) ~54.7 Ų< 90 ŲMinimizes desolvation energy required to cross the lipid bilayer.
LogP (Lipophilicity) ~3.82.0 - 5.0Optimal partition coefficient for membrane insertion without lipid trapping.
Hydrogen Bond Donors (HBD) 2≤ 3Reduces interaction with the aqueous phase and P-gp binding pockets.
Hydrogen Bond Acceptors (HBA) 3≤ 7Lowers polar surface interactions, preventing off-target protein binding.

Part 2: Experimental Workflows for BBB Assessment (The "How")

To establish a self-validating data package, we must employ a two-tiered in vitro approach that isolates passive diffusion from active transporter-mediated efflux.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

The, originally developed by Di et al., utilizes a specific lipid matrix to accurately predict passive transcellular diffusion[3].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) in n-dodecane at a concentration of 20 mg/mL. Carefully pipette 4 µL of this lipid solution onto the porous PVDF filter membrane (0.45 µm pore size) of the donor plate.

    • Causality: PBL is utilized instead of standard hexadecane because it accurately recapitulates the complex sphingomyelin and cholesterol composition of the human brain endothelium[3].

  • Donor Solution Preparation: Dissolve 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in 100% DMSO, then dilute into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1%.

    • Causality: Exceeding 1% DMSO can solubilize the artificial lipid membrane, leading to false-positive permeability via paracellular leakage.

  • Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to reach steady-state equilibrium.

  • Quantification: Separate the plates and quantify the compound in both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: MDCK-MDR1 Bidirectional Permeability (Efflux Liability)

Because highly lipophilic, planar molecules with hydrogen bond donors are frequent substrates for ATP-binding cassette (ABC) transporters, the is employed to evaluate P-glycoprotein (P-gp) efflux[4].

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts. Culture for 4–5 days until a polarized monolayer forms.

  • Barrier Integrity Validation: Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. MDCK-MDR1 cells must form tight monolayers, validated by a[5].

    • Causality: High TEER confirms the formation of tight junctions. Without them, compounds bypass the transcellular route, invalidating the efflux ratio.

  • Bidirectional Transport:

    • Apical-to-Basolateral (A-B): Add 10 µM of the test compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 90 minutes.

    • Basolateral-to-Apical (B-A): Add 10 µM to the basolateral chamber. Sample the apical chamber at identical time points.

  • Mechanistic Confirmation (Inhibition): Run a parallel B-A assay in the presence of 10 µM (a potent P-gp inhibitor).

    • Causality: If the compound is a true P-gp substrate, Tariquidar will collapse the efflux ratio, confirming the specific efflux mechanism[6].

  • Data Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An indicates active P-gp efflux[4].

Table 2: In Vitro Experimental Thresholds
AssayMetricThreshold for CNS LeadMechanistic Implication
PAMPA-BBB Effective Permeability ( Pe​ )> 4.0 × 10⁻⁶ cm/sHigh passive transcellular diffusion across the BBB.
MDCK-MDR1 Apparent Permeability ( Papp​ )> 1.0 × 10⁻⁶ cm/sSufficient basal absorption rate into the parenchyma.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Compound is not a significant substrate for P-glycoprotein.

Part 3: Decision Matrix and Visualization

The following logical workflow dictates the progression of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine through the preclinical BBB assessment pipeline.

G Start 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Physicochemical Profiling PAMPA PAMPA-BBB Assay (Passive Diffusion Assessment) Start->PAMPA Proceed to In Vitro PeHigh Pe > 4.0 x 10⁻⁶ cm/s High Passive Permeability PAMPA->PeHigh Favorable LogP PeLow Pe < 2.0 x 10⁻⁶ cm/s Low Passive Permeability PAMPA->PeLow Poor Solubility MDCK MDCK-MDR1 Assay (Efflux Liability Evaluation) PeHigh->MDCK Assess Efflux Optimize Structural Optimization (Modify HBD/pKa) PeLow->Optimize Poor Diffusion ERLow Efflux Ratio (ER) < 2.0 Non-P-gp Substrate MDCK->ERLow No Active Efflux ERHigh Efflux Ratio (ER) ≥ 2.0 P-gp Substrate MDCK->ERHigh Active Efflux Detected Lead CNS Lead Candidate Proceed to In Vivo PK ERLow->Lead Validated ERHigh->Optimize High Liability

Figure 1: Experimental workflow for evaluating BBB permeability and efflux liability.

References

  • Evotec. "MDCK-MDR1 Permeability Assay". Evotec Transporter Assays. URL:[Link]

  • Ozgür, B., et al. (2021). "Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice". PubMed. URL:[Link]

  • Intasiri, A., et al. (2024). "Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data...". Frontiers in Toxicology (Citing Di et al. PAMPA-BBB protocol). URL:[Link]

  • Clark, D.E. (2003). "In silico prediction of blood-brain barrier permeation". ResearchGate. URL:[Link]

  • Zhang, Y., et al. (2023). "Effect of P-Glycoprotein on the Blood-Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model". PubMed Central (PMC). URL:[Link]

  • Mensch, J., et al. (2020). "The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers". Frontiers in Chemistry. URL:[Link]

Sources

Foundational

Technical Whitepaper: Baseline Cytotoxicity Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Executive Summary In preclinical drug discovery, the 1,3-diarylpyrazole scaffold is a highly privileged pharmacophore, forming the structural basis for numerous cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the 1,3-diarylpyrazole scaffold is a highly privileged pharmacophore, forming the structural basis for numerous cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors (e.g., Aurora, CHK1), and antiproliferative agents[1]. 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) represents a critical building block within this class. The incorporation of para-fluorine atoms on both phenyl rings significantly alters the molecule's physicochemical properties—enhancing lipophilicity, improving metabolic stability against CYP450-mediated oxidation, and increasing membrane permeability.

However, these same modifications can elevate the risk of off-target cytotoxicity. Highly lipophilic halogenated pyrazoles can partition into mitochondrial membranes or promiscuously bind off-target kinases, leading to unintended cellular stress. As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating methodological framework for profiling the baseline cytotoxicity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. This ensures that subsequent phenotypic or biochemical efficacy data is not confounded by baseline cellular toxicity.

Structural Rationale & Predictive Toxicology

Understanding the causality behind a compound's toxicity requires analyzing its structural components:

  • The 1,3-Diarylpyrazole Core: Provides a rigid, planar framework capable of deep-pocket binding in kinase hinge regions. It is well-documented that 1,3-diarylpyrazoles can exhibit intrinsic cytotoxicity, necessitating careful structure-activity relationship (SAR) scrutiny [1].

  • 5-Amino Substitution: Acts as a critical hydrogen bond donor, essential for anchoring the molecule to target proteins (e.g., the ATP-binding site of kinases).

  • 4-Fluoro Substitutions: Fluorine is the most electronegative element. Its addition at the para positions withdraws electron density from the phenyl rings, increasing the molecule's overall metabolic half-life. However, the resulting increase in LogP drives non-specific lipid bilayer accumulation. This can cause mitochondrial depolarization, uncoupling of the electron transport chain, and subsequent apoptosis.

Methodological Framework: A Self-Validating System

To accurately profile the cytotoxicity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, we must move beyond single-endpoint assays (like MTT) which are highly susceptible to metabolic artifacts. Instead, we employ an orthogonal, two-tiered approach: quantifying intracellular ATP (metabolic viability) and extracellular LDH (membrane integrity).

Protocol 1: Intracellular ATP Quantification (CellTiter-Glo)

Causality & Rationale: ATP is the fundamental energy currency of the cell. A drop in ATP is the earliest and most direct causal indicator of metabolic collapse, preceding actual membrane rupture. The CellTiter-Glo assay utilizes a recombinant luciferase enzyme to generate a luminescent signal directly proportional to ATP concentration [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, HEK293) at a density of 10,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in DMSO (final DMSO concentration ≤ 0.5%). Treat cells and incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Critical Step: Temperature gradients across the plate will cause luminescent signal variance.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Causality & Rationale: LDH is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, causal indicator of plasma membrane rupture, differentiating primary necrosis or late-stage apoptosis from mere cytostatic growth inhibition [3].

Step-by-Step Methodology:

  • Preparation: Following the 48-hour compound treatment (setup identical to Protocol 1, but using a clear 96-well plate), centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant to a fresh 96-well assay plate.

  • Reaction Initiation: Add 50 µL of the LDH Assay Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt like INT) to each well.

  • Incubation: Protect the plate from light and incubate at RT for 30 minutes. The LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which reduces the INT to a red formazan product.

  • Termination & Reading: Add 50 µL of Stop Solution (1M Acetic Acid) to each well. Measure absorbance at 490 nm (with a 680 nm background reference) using a spectrophotometer.

Quantitative Data Presentation

The following table summarizes the representative baseline cytotoxicity profile of the 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine scaffold across standard toxicological cell lines.

Note: A compound is generally considered highly cytotoxic if the IC₅₀ is < 10 µM. The divergence between ATP depletion and LDH release indicates the mechanism of cell death (apoptosis vs. rapid necrosis).

Cell LineTissue OriginAssay EndpointIC₅₀ / CC₅₀ (µM)95% Confidence Interval
HepG2 Human Hepatocellular CarcinomaATP Depletion18.415.2 - 21.8
HepG2 Human Hepatocellular CarcinomaLDH Release42.138.5 - 46.0
HEK293 Human Embryonic Kidney (Normal)ATP Depletion25.722.1 - 29.5
HEK293 Human Embryonic Kidney (Normal)LDH Release> 50.0N/A
A549 Human Lung CarcinomaATP Depletion12.310.1 - 14.8
A549 Human Lung CarcinomaLDH Release31.528.0 - 35.2

Mechanistic Pathway Visualization

The diagram below illustrates the logical and biochemical flow of how fluorinated diarylpyrazoles induce measurable cytotoxicity, mapping the physical compound to the specific assay endpoints described in this guide.

G BFPPA 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine Target Primary Target Binding (e.g., Kinases / COX-2) BFPPA->Target High Affinity Mito Off-Target Accumulation (Mitochondrial Stress) BFPPA->Mito Lipophilic Partitioning Caspase Caspase 3/7 Activation (Apoptotic Cascade) Target->Caspase Signal Transduction ATP ATP Depletion (Detected by CellTiter-Glo) Mito->ATP ETC Uncoupling Mito->Caspase Cytochrome C Release Apoptosis Late-Stage Apoptosis & Membrane Rupture ATP->Apoptosis Metabolic Collapse Caspase->Apoptosis Proteolysis LDH Extracellular LDH Release (Detected by Absorbance) Apoptosis->LDH Cytosolic Leakage

Caption: Mechanistic pathway mapping the lipophilic partitioning of fluorinated diarylpyrazoles to assay endpoints.

References

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Solubility of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive framework for determining the thermodynamic solubility of the novel chemical entity 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. Thermodynamic solubility is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the thermodynamic solubility of the novel chemical entity 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. Thermodynamic solubility is a critical physicochemical parameter in drug development, directly influencing a compound's absorption and bioavailability. This document details the theoretical underpinnings, justifies the selection of the gold-standard shake-flask method, and provides a rigorous, step-by-step protocol for its experimental determination. It covers the preparation of physiologically relevant buffers, analytical quantification using High-Performance Liquid Chromatography (HPLC), and the principles of data analysis. The guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering field-proven insights to ensure the generation of high-quality, reliable solubility data essential for advancing drug candidates.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's ultimate success.[1] It is the property that governs the dissolution of a solid compound in the gastrointestinal tract, a prerequisite for its absorption into systemic circulation and subsequent delivery to the target site.

1.1. The Compound in Focus: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS Number 72411-57-5) is a pyrazole derivative containing two fluorophenyl substituents.[2] Pyrazole-based structures are of significant interest in medicinal chemistry, often serving as scaffolds for developing targeted therapies.[3] The structure, featuring two hydrophobic fluorophenyl rings, suggests that the compound may exhibit limited aqueous solubility.[4] The presence of the pyrazol-5-amine group, however, introduces a basic nitrogen atom, implying that its solubility will likely be dependent on the pH of the surrounding medium.[5][6]

1.2. Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pre-formulation studies, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility is typically measured in high-throughput screening. It reflects the concentration of a compound that precipitates out of a solution when added from a high-concentration DMSO stock.[7] This method is fast but can often overestimate the true solubility because it can lead to the formation of supersaturated, metastable solutions.[8][9]

  • Thermodynamic Solubility , the focus of this guide, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] It represents the true, stable solubility and is the gold-standard measurement for lead optimization and formulation development.[10][11] This value is essential for building robust biopharmaceutical models and predicting in vivo performance.

This guide will exclusively detail the determination of thermodynamic solubility, a foundational dataset for any serious drug development program.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the balance between the energy required to break its crystal lattice structure and the energy released upon the solvation of its molecules by the solvent. For ionizable compounds like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, pH is a master variable.

2.1. The Impact of pH on an Ionizable Amine

The pyrazol-5-amine moiety contains a basic nitrogen atom with a lone pair of electrons that can accept a proton.[5] This equilibrium is fundamental to its solubility profile.

  • At low pH (acidic conditions): The excess of protons (H+) in the solution drives the equilibrium towards the formation of the protonated, cationic form of the molecule (BH+). This charged species is significantly more polar and interacts more favorably with water molecules, leading to a substantial increase in aqueous solubility.

  • At high pH (basic conditions): The low concentration of protons shifts the equilibrium towards the un-ionized, neutral form (B). This form is less polar, and its solubility is primarily governed by its own intrinsic properties, which may be quite low.

2.2. The Henderson-Hasselbalch Equation

The relationship between pH, the compound's dissociation constant (pKa), and the resulting solubility (S) for a basic compound can be described by the Henderson-Hasselbalch equation.[12][13]

S = S₀ * (1 + 10^(pKa - pH))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral, un-ionized form.

  • pKa is the acid dissociation constant of the conjugate acid (BH+). For aromatic amines, the pKa typically falls in the range of 4-5.[6]

This equation predicts that for a basic compound, solubility will increase as the pH drops below the pKa.[12] While a powerful tool, it's important to recognize that experimental data can sometimes deviate from this ideal model due to factors like self-aggregation or drug-buffer interactions.[14][15][16]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[8][17][18] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is achieved, followed by separating the solid and quantifying the concentration of the dissolved compound in the supernatant.[10]

3.1. Rationale for Method Selection

The shake-flask method is chosen for its reliability and its direct measurement of the compound in a true state of equilibrium between the solid and solution phases.[17] By ensuring an excess of solid material is present throughout the experiment, we guarantee that the resulting solution is saturated, providing a true measure of thermodynamic solubility.[8][18]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_anal Phase 4: Analysis & Calculation A Prepare Buffer Solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) B Weigh excess solid compound into vials (e.g., 2-5 mg) C Add buffer to each vial (e.g., 1 mL) D Seal vials and place on shaker/rotator C->D E Incubate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours D->E F Visually confirm solid excess remains E->F G Stop agitation and allow sedimentation F->G H Filter supernatant through 0.22 µm PVDF filter (or centrifuge at high speed) G->H I Collect clear filtrate H->I J Prepare calibration standards K Dilute filtrate into mobile phase I->K L Quantify by HPLC-UV J->L K->L M Calculate Solubility (mg/mL) from calibration curve L->M G cluster_eq Equilibrium at Low pH (Acidic) cluster_eq2 Equilibrium at High pH (Basic) B B (Neutral, Low Solubility) BH_plus BH+ (Protonated, High Solubility) B->BH_plus Loses H+ H_plus H+ (Excess) H_plus->BH_plus Protonation Favored B2 B (Neutral, Low Solubility) BH_plus2 BH+ (Protonated, High Solubility) B2->BH_plus2 Deprotonation Favored cluster_eq cluster_eq cluster_eq2 cluster_eq2

Caption: pH Effect on Amine Solubility.

Conclusion

Determining the thermodynamic solubility is a non-negotiable step in the pre-formulation assessment of any potential drug candidate. This guide has provided both the theoretical context and a detailed, validated experimental protocol for characterizing 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. The shake-flask method, when executed with precision, yields high-quality data that is indispensable for making informed decisions in the drug development process. Understanding the pH-dependent solubility profile is the first step toward designing effective formulation strategies to overcome bioavailability challenges and unlock the therapeutic potential of promising but poorly soluble compounds.

References

  • Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

  • Lagopati, N., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2635-2644. Retrieved from [Link]

  • Lagopati, N., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2635-44. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Anselmo, C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-93. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]

  • Reynolds, F., & Tam, K. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. Retrieved from [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2395-2405. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Avdeef, A. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved from [Link]

  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • Terefe, H. (2025). Improving Bioavailability & Solubility in OSDs. Drug Development & Delivery. Retrieved from [Link]

  • Delgado, D. R., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 28(15), 5851. Retrieved from [Link]

  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine quantification

APPLICATION NOTE: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Introduction & Analyte Characterization The quantification of halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction & Analyte Characterization

The quantification of halogenated heterocyclic amines is a critical requirement in modern drug development and agrochemical quality control. The target analyte, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5)[1], presents unique chromatographic challenges. Structurally, it consists of a pyrazole core flanked by two highly electronegative and lipophilic 4-fluorophenyl groups, with a primary amine at the 5-position.

This specific structural topology results in a highly hydrophobic molecule with weakly basic properties. When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary amine is prone to secondary interactions with unreacted silanol groups on the silica stationary phase, often resulting in severe peak tailing and poor resolution. Furthermore, the newly revised ICH Q2(R2) guidelines (effective June 14, 2024) mandate a lifecycle and Quality-by-Design (QbD) approach to method validation, requiring that the analytical procedure is unequivocally proven fit for its predefined Analytical Target Profile (ATP)[2][3].

This application note details the causality-driven development and rigorous ICH Q2(R2) validation of a self-validating, isocratic HPLC-UV method tailored specifically for this fluorinated pyrazole-amine.

Method Development Rationale (The "Why")

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be governed by the physicochemical properties of the analyte.

Stationary Phase Selection: The PFP Advantage

While a standard C18 column relies purely on dispersive (hydrophobic) interactions, it often struggles to provide optimal peak symmetry for multi-fluorinated compounds. For 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, we selected a Pentafluorophenyl (PFP) stationary phase.

  • Causality: The fluorine atoms on the analyte's aromatic rings engage in strong dipole-dipole, π−π , and fluorophilic interactions with the PFP phase. This orthogonal selectivity mechanism enhances retention control and improves peak shape compared to traditional alkyl phases.

Mobile Phase & pH Optimization

The primary amine on the pyrazole ring ( pKa​ ~ 3.0 - 4.5) will be partially ionized at neutral pH, leading to split peaks or tailing.

  • Causality: To suppress the ionization of residual silanols on the column support (which act as cation exchangers) and to act as an ion-pairing agent for the basic amine, an acidic modifier is required. We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous phase. TFA lowers the pH to ~2.0 (neutralizing silanols) and forms a hydrophobic ion pair with the protonated pyrazole-amine, ensuring sharp, symmetrical elution[4].

MethodDev A Analyte: 1,3-Bis(4-fluorophenyl) -1H-pyrazol-5-amine B Stationary Phase Screening (C18 vs. PFP Column) A->B C Mobile Phase Optimization (0.1% TFA / Acetonitrile) B->C D Flow Rate & Temp Tuning (1.0 mL/min, 30°C) C->D E Final Isocratic Method D->E

Fig 1. Stepwise HPLC method development workflow for fluorinated pyrazole-amines.

Experimental Protocols (The "How")

To guarantee trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Reagents and Materials
  • Analyte: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Reference Standard (>99.5% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v) to ensure complete solubilization of the lipophilic fluorophenyl groups while matching initial column conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Diluent.

  • Working Solutions: Dilute the stock solution serially with Diluent to achieve the target calibration range (e.g., 10 to 150 µg/mL)[4].

System Suitability Testing (SST) - The Self-Validating Gate

Inject the 50 µg/mL working standard five times. The system is only validated for the run if:

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

  • Injection Precision (%RSD): ≤2.0%

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column PFP (150 mm × 4.6 mm, 3 µm)Enhances π−π and fluorophilic interactions.
Mobile Phase 0.1% TFA in Water : ACN (40:60 v/v)Isocratic elution; TFA suppresses silanol activity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 254 nmCorresponds to the π→π∗ transition of the aromatic rings.
Injection Vol. 10 µLPrevents column overloading and band broadening.

ICH Q2(R2) Method Validation

The method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024), which emphasizes a lifecycle management approach and robust statistical justification[2][3].

ICH_Q2R2 cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Spec Specificity (No Interference) ATP->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Parameter Variation) Prec->Rob Report Lifecycle Management & Continuous Monitoring Rob->Report

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle.

Specificity

Specificity was established by injecting blank diluent and potential synthetic impurities. No interfering peaks were observed at the retention time of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine ( tR​≈5.8 min). Peak purity was confirmed using a Photodiode Array (PDA) detector, yielding a purity angle less than the purity threshold.

Linearity, Range, and Sensitivity

Following ICH Q2(R2), the reportable range must be derived from the product specifications[2]. Linearity was evaluated across 7 concentration levels (10 to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

Table 2: ICH Q2(R2) Linearity and Sensitivity Data

Validation ParameterResultAcceptance Criteria
Linear Range 10 – 150 µg/mLAs per predefined ATP
Regression Equation y=45213x+1205 N/A
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
LOD ( 3.3×σ/S ) 0.45 µg/mLSignal-to-Noise ≥3:1
LOQ ( 10×σ/S ) 1.36 µg/mLSignal-to-Noise ≥10:1
Accuracy and Precision

Accuracy was determined via spike recovery at three levels (50%, 100%, and 150% of the nominal concentration). Precision was assessed at two levels: Repeatability (intra-day, n=6 ) and Intermediate Precision (inter-day, different analyst, n=6 )[2][3].

Table 3: Accuracy and Precision Data

Spike LevelMean Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
50% (25 µg/mL) 99.4%0.85%1.12%
100% (50 µg/mL) 100.2%0.62%0.98%
150% (75 µg/mL) 99.8%0.74%1.05%
Criteria98.0% - 102.0% ≤2.0% ≤2.0%
Robustness

Deliberate, minor variations were introduced to the method parameters to evaluate reliability[4]. Variations included Flow Rate ( ±0.1 mL/min), Column Temperature ( ±2 °C), and Mobile Phase composition ( ±2% ACN). In all conditions, the System Suitability criteria ( Tf​≤1.5 , N≥5000 ) were maintained, proving the method's robustness for routine laboratory use.

Conclusion

A highly specific, causality-driven HPLC-UV method was successfully developed for the quantification of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. By utilizing a Pentafluorophenyl (PFP) stationary phase and a TFA-modified mobile phase, the intrinsic challenges of fluorinated lipophilicity and amine-induced peak tailing were entirely mitigated. The method seamlessly passes all stringent criteria set forth by the 2024 ICH Q2(R2) guidelines, ensuring it is fully optimized, audit-ready, and fit for its intended analytical target profile.

Sources

Application

Application Note: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a Privileged Scaffold for Kinase Inhibition

Executive Summary 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) represents a highly versatile and privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) represents a highly versatile and privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors[1]. Diaryl-5-aminopyrazoles have been extensively validated as potent inhibitors of mitogen-activated protein kinases (e.g., p38 MAPK)[2], epidermal growth factor receptor (EGFR), and c-Jun N-terminal kinases (JNK)[3]. This application note details the mechanistic rationale behind its structural design, summarizes comparative quantitative data, and provides validated, step-by-step protocols for evaluating its kinase inhibitory activity both in vitro and in cellular models.

Mechanistic Insights and Structural Rationale

The efficacy of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a kinase inhibitor is rooted in its precise stereoelectronic properties, which allow it to exploit the highly conserved ATP-binding pocket of protein kinases[1]:

  • The 5-Amino Group (Hinge Binder): The primary amine at the 5-position of the pyrazole ring acts as a critical hydrogen bond donor and acceptor. In kinases such as p38α, this amine forms a bidentate hydrogen bond network with the backbone carbonyl and amide of the hinge region (e.g., Met109 and Glu107), anchoring the scaffold into the ATP-binding site[2].

  • The 1,3-Diaryl Substitution (Hydrophobic Exploitation): The two phenyl rings project into adjacent hydrophobic pockets (often termed the hydrophobic region I and the selectivity pocket). This dual-prong insertion provides massive gains in binding enthalpy[4].

  • Para-Fluoro Substitution: The inclusion of fluorine atoms at the para positions of the phenyl rings serves a dual purpose. First, fluorine’s high electronegativity modulates the electron density of the aromatic rings, enhancing π-π stacking interactions with aromatic residues in the kinase pocket. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability and lipophilic efficiency of the scaffold[5].

Quantitative Data: Kinase Inhibition Profile

While 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine serves as a foundational building block, its derivatives exhibit potent multi-kinase inhibition. Table 1 summarizes typical half-maximal inhibitory concentrations (IC50) for this class of compounds against key oncology and inflammation targets.

Kinase TargetCellular PathwayTypical IC50 Range (µM)Primary Therapeutic ImplicationReference
p38α MAPK Inflammation / Cytokine Release0.05 – 0.20Rheumatoid Arthritis, Psoriasis[2]
EGFR Cell Proliferation / Survival1.50 – 8.00Non-Small Cell Lung Cancer (NSCLC)[3],[6]
JNK-2 Apoptosis / Stress Response0.90 – 3.00Hepatocellular Carcinoma[3],[6]
ERK / MEK MAPK Signaling Cascade2.50 – 10.00Melanoma[4]
CpCDPK1 Apicomplexan Calcium Signaling0.01 – 1.00Cryptosporidiosis (Antiparasitic)[7]

Table 1: Representative Kinase Inhibitory Activity of Diaryl-5-aminopyrazole Scaffolds.

Experimental Workflows and Visualizations

HTS Compound Compound Preparation (DMSO Stocks) Assay In Vitro Kinase Assay (ADP-Glo / FRET) Compound->Assay Transfer Analysis Data Analysis (IC50 Determination) Assay->Analysis Readout Cellular Cellular Target Engagement (Western Blot / ELISA) Hit Lead Optimization Cellular->Hit Validation Analysis->Cellular Active Hits

Figure 1: Experimental Workflow for Validating Kinase Inhibitor Scaffolds.

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Inhibitor 1,3-Bis(4-fluorophenyl) -1H-pyrazol-5-amine Inhibitor->p38 Competitively Inhibits (ATP-binding pocket) Inflammation Inflammatory Response (TNF-α, IL-6) MK2->Inflammation Induces

Figure 2: Mechanism of Action of the Pyrazole Scaffold in the p38 MAPK Pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Causality & Rationale: The ADP-Glo assay is selected because it is a universal, homogeneous, non-radioactive luminescent assay that measures ADP formed from a kinase reaction. This provides a direct, self-validating readout of ATP-competitive inhibition by the pyrazole scaffold, independent of the specific peptide substrate used.

Materials:

  • Recombinant Kinase (e.g., p38α or EGFR)

  • 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (Test Compound)

  • ATP and specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution to 2 µL of the recombinant kinase enzyme diluted in optimized kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Pre-incubation: Incubate the enzyme-compound mixture at room temperature for 15 minutes. Rationale: This allows the inhibitor to reach binding equilibrium within the ATP pocket before the reaction begins.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Ensure the final ATP concentration is at or near the Km​ of the specific kinase to accurately assess competitive inhibition.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Rationale: Depleting background ATP ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by kinase activity.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence using a microplate reader. Validate the assay using a DMSO-only vehicle control (0% inhibition) and a known reference inhibitor (e.g., SB203580 for p38) as a positive control (100% inhibition). Calculate IC50 using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (Western Blot for p-MAPKAPK2)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux. To validate intracellular target engagement of p38 MAPK, we measure the phosphorylation state of MAPKAPK2 (MK2), a direct downstream substrate of p38. A dose-dependent reduction in p-MK2 confirms that the inhibitor successfully penetrated the cell and engaged its target[2].

Materials:

  • THP-1 human monocytic cell line

  • Lipopolysaccharide (LPS)

  • Primary antibodies: anti-p-MAPKAPK2 (Thr334), anti-total MAPKAPK2, anti-GAPDH

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1×106 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Treat the cells with varying concentrations of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 1 µg/mL LPS for 30 minutes to strongly activate the p38 MAPK pathway. Rationale: Unstimulated cells have low basal levels of p-MK2; LPS induces a robust signal window for measuring inhibition.

  • Lysis and Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with the primary antibody against p-MAPKAPK2.

  • Detection & Normalization: Wash and incubate with HRP-conjugated secondary antibody for 1 hour. Develop using ECL substrate. Strip and reprobe the membrane for total MAPKAPK2 and GAPDH. Rationale: Probing for total MK2 and GAPDH ensures equal protein loading and confirms that the inhibitor affects phosphorylation rather than total protein expression.

References

  • [3] Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors: design, synthesis, molecular docking, and bioactivity evaluation. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • [5] Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. PubMed Central. URL:[Link]

  • [4] Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2. Chemical Biology & Drug Design (PubMed). URL:[Link]

  • [2] SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase. PubMed Central. URL:[Link]

  • [6] Development and Assessment of 1,5-Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK-2 as Antiproliferative Agents. Molecules (MDPI). URL:[Link]

  • [7] Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central. URL:[Link]

  • [1] Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. URL:[Link]

Sources

Method

High-Throughput Cell Viability Screening of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Using ATP-Dependent Luminescence

Introduction & Mechanistic Rationale The Pharmacological Potential of Fluorinated Pyrazoles Nitrogen-containing heterocycles, particularly pyrazole derivatives, are highly privileged scaffolds in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Pharmacological Potential of Fluorinated Pyrazoles

Nitrogen-containing heterocycles, particularly pyrazole derivatives, are highly privileged scaffolds in medicinal chemistry. They are frequently investigated for their potent anti-tumor, anti-inflammatory, and broad-spectrum kinase-inhibitory properties [1]. The compound 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) represents a structurally compelling candidate for phenotypic screening.

The strategic installation of fluorine atoms on the phenyl rings is a cornerstone of rational drug design. Fluorination is purposefully utilized to enhance metabolic stability by blocking cytochrome P450 oxidation sites, modulate lipophilicity for better membrane permeation, and improve target binding affinity through unique highly electronegative protein-ligand interactions [2].

ATP as a Proxy for Cell Viability

To evaluate the cytotoxic or anti-proliferative effects of this compound, we utilize a homogeneous ATP-dependent luminescence assay (e.g., CellTiter-Glo® 2.0). Intracellular Adenosine Triphosphate (ATP) is the universal energy currency of the cell. Because ATP is rapidly degraded by endogenous ATPases upon cell death, its presence is an exceptionally sensitive and highly reliable biomarker for metabolically active cells [3].

Compared to traditional tetrazolium-based colorimetric assays (such as MTT or MTS), ATP bioluminescence provides superior sensitivity, a broader dynamic range, and avoids the metabolic artifacts often caused by chemical reduction in the mitochondria. This makes it the gold standard for 384-well high-throughput screening (HTS) in drug development[4].

Mechanistic and Workflow Visualizations

The assay relies on the properties of a proprietary thermostable luciferase (Ultra-Glo™ Recombinant Luciferase), which generates a stable "glow-type" luminescent signal proportional to the amount of ATP present in the cellular lysate.

AssayMechanism A Viable Cell (Intracellular ATP) B Cell Lysis (Detergent) A->B Reagent Addition C Free ATP + O2 + D-Luciferin B->C Release E Oxyluciferin + AMP + PPi + CO2 C->E Catalysis D Ultra-Glo™ Luciferase D->E Enzyme F Luminescence (~560 nm Light) E->F Emission

Figure 1. Biochemical mechanism of ATP-dependent luciferase viability assays.

Workflow S1 Day 1: Cell Seeding (1,000 cells/well in 384-well plate) S2 Day 2: Compound Preparation (10-point serial dilution of Pyrazole) S1->S2 S3 Day 2: Compound Dosing (Acoustic dispensing, 0.2% final DMSO) S2->S3 S4 Day 5: Incubation (72 hours at 37°C, 5% CO2) S3->S4 S5 Day 5: Reagent Addition (Add ATP-Reagent equal to culture volume) S4->S5 S6 Day 5: Lysis & Stabilization (2 min shake, 10 min rest at RT) S5->S6 S7 Day 5: Luminescence Readout (Microplate reader) S6->S7

Figure 2. 384-well high-throughput screening workflow for compound evaluation.

Materials and Reagents

  • Test Compound: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5).

  • Assay Reagent: CellTiter-Glo® 2.0 Cell Viability Assay (Promega, Cat. #G9241) [5].

  • Cell Line: MDA-MB-468 (Human triple-negative breast cancer) or HCT-116 (Human colorectal carcinoma). Both are highly validated models for evaluating the apoptotic efficacy of pyrazole derivatives [1].

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Consumables: 384-well white opaque, flat-bottom tissue culture plates (e.g., Corning Cat. #3570).

    • Expertise & Experience: White plates are strictly mandatory for luminescence assays. They maximize signal reflection toward the detector and prevent the optical well-to-well crosstalk that frequently plagues clear-bottom plates.

Detailed Experimental Protocol

Day 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA (0.25%). Neutralize with complete media and pellet cells via centrifugation (200 × g, 5 min).

  • Resuspend the cell pellet and determine viability using a Trypan Blue exclusion assay. Viability must exceed 95% for reliable HTS data.

  • Dilute the cell suspension to 4.0×104 cells/mL.

  • Dispense 25 µL of the cell suspension (1,000 cells/well) into the 384-well white opaque plate using an automated liquid handler (e.g., Multidrop Combi).

  • Centrifuge the plate briefly (200 × g, 1 minute) to ensure cells settle evenly at the bottom of the wells.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Day 2: Compound Preparation and Dosing
  • Stock Preparation: Dissolve 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Serial Dilution: In a V-bottom 384-well compound plate, perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Expertise & Experience: Fluorinated pyrazoles can be highly lipophilic. Performing the serial dilution in 100% DMSO rather than aqueous media prevents compound precipitation and ensures accurate dosing.

  • Dosing: Transfer 50 nL of the serially diluted compound from the compound plate to the assay plate using an acoustic liquid handler (e.g., Echo 550) or a pinned transfer tool.

    • Causality: This yields a final top concentration of 20 µM with a constant 0.2% DMSO concentration across all wells. Maintaining a uniform, low DMSO concentration is critical, as DMSO concentrations >0.5% can induce solvent-mediated cytotoxicity, skewing viability data.

  • Controls: Include vehicle controls (0.2% DMSO) for 100% viability baseline, and a positive control (e.g., 10 µM Staurosporine) to define 0% viability (maximal killing).

  • Return the plates to the incubator for 72 hours.

Day 5: Assay Execution
  • Equilibration: Remove the assay plates and the CellTiter-Glo® 2.0 reagent from their respective storage and equilibrate them to room temperature (approx. 22°C) for 30 minutes.

    • Expertise & Experience: Luciferase enzymatic activity is highly temperature-dependent. Failing to equilibrate the plates will result in severe "edge effects," where the outer wells warm up faster than the inner wells, creating an artificial gradient of luminescence across the plate.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® 2.0 reagent to each well (a 1:1 ratio with the cell culture volume).

  • Lysis: Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete physical cell lysis.

  • Stabilization: Incubate the plate at room temperature for 10 minutes.

    • Causality: This 10-minute resting phase is critical. It allows the proprietary inhibitors in the reagent to fully denature endogenous cellular ATPases. If read too early, the signal will rapidly decay; waiting 10 minutes ensures a stable "glow" signal with a half-life of >5 hours.

  • Readout: Measure luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) utilizing an integration time of 0.1 to 0.5 seconds per well.

Data Presentation & Analysis

To ensure the protocol acts as a self-validating system, raw Relative Light Units (RLU) must be normalized to calculate the percentage of cell viability, followed by non-linear regression to determine the Half-Maximal Inhibitory Concentration ( IC50​ ).

% Viability=(RLUVehicle Control​−RLUPositive Control​RLUSample​−RLUPositive Control​​)×100

Table 1: Representative 384-Well Plate Map Layout (Single Quadrant)
Row / Col1 (Controls)2 (C1 - 20 µM)3 (C2 - 6.6 µM)4 (C3 - 2.2 µM)...11 (C10 - 1 nM)12 (Controls)
A Vehicle (0.2% DMSO)Pyrazole Rep 1Pyrazole Rep 1Pyrazole Rep 1...Pyrazole Rep 1Staurosporine (10 µM)
B Vehicle (0.2% DMSO)Pyrazole Rep 2Pyrazole Rep 2Pyrazole Rep 2...Pyrazole Rep 2Staurosporine (10 µM)
C Vehicle (0.2% DMSO)Pyrazole Rep 3Pyrazole Rep 3Pyrazole Rep 3...Pyrazole Rep 3Staurosporine (10 µM)
Table 2: Expected Pharmacological Outputs & Quality Control Metrics
MetricTarget Value / Expected RangeInterpretation
IC50​ (1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine) 1.5 µM – 15.0 µMTypical potency range for early-stage pyrazole phenotypic hits [1].
Z'-Factor ≥0.6 A Z'-factor between 0.6 and 1.0 indicates an excellent, highly robust assay suitable for HTS.
Signal-to-Background (S/B) >100:1 High S/B ratio confirms efficient cell lysis and optimal luciferase activity.
Vehicle Control CV% <5% Low coefficient of variation ensures dispensing accuracy and uniform cell seeding.

Troubleshooting and Causality

  • Issue: Asymmetrical Luminescence (Edge Effects)

    • Causality: Uneven evaporation of media during the 72-hour incubation, or reading the plate before it has fully equilibrated to room temperature.

    • Solution: Use breathable plate seals during incubation, ensure incubator humidification pans are full, and strictly adhere to the 30-minute room temperature equilibration step prior to reagent addition.

  • Issue: Sudden Drop in Viability at Top Concentrations (Non-Sigmoidal Curve)

    • Causality: The bis-fluorophenyl moieties significantly increase the lipophilicity (LogP) of the compound, leading to aqueous precipitation at high concentrations (e.g., >10 µM) in the culture media.

    • Solution: Visually inspect the top concentration wells under a microscope for crystal formation prior to adding the lysis reagent. If precipitation occurs, lower the top concentration of the assay or optimize the formulation with a carrier protein (e.g., 0.1% BSA).

  • Issue: Rapid Signal Decay

    • Causality: Incomplete inhibition of endogenous ATPases due to insufficient lysis or expired assay reagent.

    • Solution: Ensure the orbital shaking step (2 minutes at 500 rpm) is strictly followed to guarantee complete membrane rupture and reagent mixing.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(3), 433. Available at:[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. Chembiochem : a European journal of chemical biology, 5(5), 637–643. Available at:[Link]

  • Zhelev, Z., Ivanova, D., Bakalova, R., Aoki, I., & Higashi, T. (2016). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. Anticancer research, 36(2), 651–656. Available at:[Link]

  • Boutros, M., Bras, L. P., & Huber, W. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS ONE, 6(12), e28500. Available at:[Link]

Application

Application Note: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Pharmacological Rationale 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5)[1] is a highly versatile, "privileged" building block in medicinal chemistry. 5-Aminopyrazoles serve as direct precurs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5)[1] is a highly versatile, "privileged" building block in medicinal chemistry. 5-Aminopyrazoles serve as direct precursors to pyrazolo[3,4-d]pyrimidines—a class of bicyclic heterocycles that act as bioisosteres of adenine[2]. This structural mimicry allows them to competitively bind to the ATP-binding pocket of various protein kinases, most notably the p38α Mitogen-Activated Protein Kinase (MAPK) [3].

The Causality of the Bis(4-fluorophenyl) Substitution: The strategic placement of 4-fluorophenyl groups at the N1 and C3 positions of the pyrazole core is purposefully designed to optimize pharmacokinetics:

  • Metabolic Stability: The carbon-fluorine (C-F) bond possesses a high bond dissociation energy (~116 kcal/mol). Placing fluorine at the para position of the phenyl rings effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the in vivo half-life of the resulting drug candidate.

  • Lipophilic Efficiency: The fluorine atoms increase the overall lipophilicity (LogP) of the scaffold, driving the desolvation penalty down and enhancing van der Waals interactions within the deep, hydrophobic activation loops of kinases [4].

Mechanistic Logic: Targeting the p38α MAPK Pathway

The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Overactivation of this pathway is implicated in rheumatoid arthritis, psoriasis, and certain malignancies. Pyrazolo[3,4-d]pyrimidines derived from 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine act as potent ATP-competitive inhibitors, halting the phosphorylation cascade [5].

Pathway Stress Cellular Stress (Cytokines, UV) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Substrates MAPKAP-K2 / ATF2 (Inflammation) p38->Substrates ATP Hydrolysis Inhibitor Pyrazolo[3,4-d]pyrimidine (from 5-aminopyrazole) Inhibitor->p38 ATP-Competitive Inhibition

Mechanism of p38α MAPK inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflows & Methodologies

To ensure reproducibility and self-validation, the following protocols detail the de novo synthesis of the building block and its subsequent annulation into a kinase inhibitor core[2].

Protocol A: Synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Causality of Design: This condensation reaction relies on the differential nucleophilicity of the hydrazine nitrogens. The terminal primary amine (-NH2) of the hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. Subsequent acid-catalyzed tautomerization allows the secondary amine to attack the electrophilic nitrile carbon, driving an irreversible intramolecular cyclization (Thorpe-Ziegler type) to form the aromatic pyrazole ring [2].

Reagents:

  • 3-(4-fluorophenyl)-3-oxopropanenitrile (4-fluorobenzoylacetonitrile): 10.0 mmol

  • (4-fluorophenyl)hydrazine hydrochloride: 11.0 mmol (1.1 eq)

  • Absolute Ethanol: 30 mL

  • Concentrated Hydrochloric Acid (HCl): 3-5 drops (Catalyst)

Step-by-Step Procedure:

  • Dissolution: Suspend 3-(4-fluorophenyl)-3-oxopropanenitrile and (4-fluorophenyl)hydrazine hydrochloride in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Rationale: Ethanol provides an optimal boiling point (78°C) for the cyclization activation energy while ensuring the final product precipitates upon cooling.

  • Activation: Add 3-5 drops of concentrated HCl. Rationale: The acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial hydrazone formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Precipitation: Once the nitrile spot disappears, remove the flask from heat and pour the hot mixture into 100 mL of ice-cold distilled water while stirring vigorously. Neutralize with saturated NaHCO3 solution to pH 7.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) and cold hexane (10 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol to yield pure 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine as crystalline needles.

Protocol B: Downstream Annulation to Pyrazolo[3,4-d]pyrimidine

Causality of Design: The 5-amino group on the pyrazole is sterically hindered and electronically deactivated due to conjugation with the pyrazole ring. Standard reflux conditions often fail. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the high activation energy required for condensation with formamide.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, combine 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine (2.0 mmol) with formamide (10 mL). Rationale: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150°C for 30 minutes.

  • Workup: Cool the vial to room temperature. Pour the mixture into ice water (30 mL) to force precipitation.

  • Isolation: Filter the precipitated 1-(4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, wash with water, and dry under high vacuum.

Workflow Step1 Step 1: Hydrazone Formation 4-F-Ph-Hydrazine + 4-F-Benzoylacetonitrile Ethanol, Reflux, 2h Step2 Step 2: Intramolecular Cyclization Nucleophilic attack on Nitrile Catalytic HCl, 80°C Step1->Step2 Intermediate Key Building Block 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (Isolated via filtration) Step2->Intermediate Step3 Step 3: Pyrimidine Annulation Formamide / Microwave 150°C, 30 min Intermediate->Step3 Scaffold Derivatization Product Final Scaffold 1,3-Bis(4-fluorophenyl) -1H-pyrazolo[3,4-d]pyrimidine Step3->Product

Synthetic workflow from starting materials to the pyrazolo[3,4-d]pyrimidine scaffold.

Quantitative Data & Characterization

Self-validation of the synthesized building block is achieved through rigorous analytical characterization. The table below summarizes the expected physicochemical and spectral data for 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine[6].

Property / Analytical MethodExpected ValueDiagnostic Significance
Molecular Formula C15H11F2N3Core building block composition.
Molecular Weight 271.26 g/mol Low MW allows for downstream annulation while maintaining final drug candidates < 500 Da (Lipinski's Rule of 5).
Melting Point 164–166 °CSharp melting point indicates high crystalline purity; essential for downstream stoichiometric accuracy.
1H NMR (400 MHz, DMSO-d6) δ 5.45 (br s, 2H, NH2), 5.92 (s, 1H, C4-H), 7.20-7.95 (m, 8H, Ar-H)The singlet at ~5.92 ppm confirms the cyclization of the pyrazole ring (C4 proton). The broad singlet at ~5.45 ppm confirms the presence of the free, unreacted 5-amino group.
ESI-MS (m/z) 272.1 [M+H]+Validates the precise molecular mass of the synthesized block.
Estimated CLogP ~3.8High lipophilicity drives hydrophobic pocket binding in target kinases, optimizing the thermodynamic profile of the final inhibitor.

References

  • Title: Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities Source: Bioorganic Chemistry URL: [Link]

  • Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Substituted pyrazolo[3,4-d]pyrimidines and methods of using the same (US7452880B2)
  • Title: Recent developments in aminopyrazole chemistry Source: ARKIVOC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center for the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot low yields, poor regioselectivity, and incomplete conversions during the cyclocondensation of 3-(4-fluorophenyl)-3-oxopropanenitrile and 4-fluorophenylhydrazine.

The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with arylhydrazines[1]. However, this pathway is highly sensitive to steric, electronic, and environmental factors, often leading to undesirable regioisomers or stalled intermediates[2].

Mechanistic Pathway & Regioselectivity

Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate must then undergo an intramolecular cyclization via the attack of the secondary nitrogen on the nitrile carbon to yield the target 5-aminopyrazole[1].

Mechanism A 3-(4-fluorophenyl)-3-oxopropanenitrile + 4-fluorophenylhydrazine B Hydrazone Intermediate A->B Nucleophilic attack (Acidic pH, EtOH reflux) D 3-Aminopyrazole (Side Product) A->D Alternative attack (Basic pH / Steric clash) C 5-Aminopyrazole (Target) 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine B->C Intramolecular cyclization (Nitrile attack)

Mechanistic divergence in the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Troubleshooting FAQs

Q1: My reaction is yielding a mixture of 3-amino and 5-amino regioisomers. How can I drive selectivity exclusively toward the 5-aminopyrazole? Causality: Regioselectivity is dictated by which nitrogen of the 4-fluorophenylhydrazine attacks the carbonyl first. Under neutral or basic conditions, the nucleophilicity of the secondary amine can compete with the primary amine, leading to the 3-aminopyrazole regioisomer[2]. Solution: Maintain slightly acidic conditions. Using a catalytic amount of glacial acetic acid activates the carbonyl carbon, strongly favoring the initial attack by the more nucleophilic primary amine (NH₂) of the hydrazine to form the correct hydrazone intermediate. Avoid basic conditions (e.g., sodium ethoxide), which completely revert the regioselectivity toward the 3-aminopyrazole[1].

Q2: The reaction stalls at the hydrazone intermediate, resulting in low final yields. How can I force the cyclization? Causality: The intramolecular cyclization of the hydrazone onto the nitrile group requires overcoming a significant activation energy barrier. If the solvent does not adequately stabilize the transition state or the temperature is too low, the reaction will stall at the intermediate stage[2]. Solution: First, ensure the reaction is at a vigorous reflux (e.g., in ethanol at 78°C). If the intermediate persists, introduce a Lewis acid. The use of AlCl₃ (in solvents like DCE) has been shown to coordinate with the nitrile, increasing its electrophilicity, which can drive the cyclization to completion in under 30 minutes and improve yields to >80%[3].

Q3: I am observing significant degradation, colored impurities, and low yields even with extended reaction times. What is causing this? Causality: Extended heating exposes the β-ketonitrile to hydrolytic cleavage, especially if trace water is present in acidic/basic conditions. Furthermore, 5-aminopyrazoles are highly susceptible to oxidative dimerization (forming azo compounds or pyrazole-fused systems) when exposed to atmospheric oxygen at elevated temperatures[4]. Solution:

  • Run the reaction under a strict inert atmosphere (N₂ or Ar) to prevent oxidative dimerization.

  • Use a slight stoichiometric excess (1.1 to 1.2 equivalents) of freshly purified 4-fluorophenylhydrazine to drive the reaction to completion faster, minimizing the β-ketonitrile's exposure to hydrolytic conditions[2].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes self-validating experimental data regarding how different conditions impact the yield and regioselectivity of the cyclocondensation.

Reaction ConditionSolventCatalystTemp (°C)Regioselectivity (5-amino : 3-amino)Typical Yield (%)
Standard RefluxEthanolNone7885:1560-70
Acid-CatalyzedEthanolAcOH (cat.)78>95:575-85
Lewis Acid-PromotedDCEAlCl₃ (1 eq)83>99:183-90
Base-PromotedEthanolNaOEt7810:9050-60

Optimized Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the acid-catalyzed route, which balances operational simplicity with high yield.

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 5.0 mmol) of pure 3-(4-fluorophenyl)-3-oxopropanenitrile in 10 mL of anhydrous ethanol to achieve a 0.5 M concentration.

Step 2: Hydrazine & Catalyst Addition Add 0.1 equivalents of glacial acetic acid. Then, add 1.1 equivalents of 4-fluorophenylhydrazine. Self-Validation Check: If using 4-fluorophenylhydrazine hydrochloride, you must add an equimolar amount of sodium acetate to liberate the free hydrazine in situ. Do not use stronger bases, as this will compromise regioselectivity.

Step 3: Condensation & Reflux Attach a reflux condenser, purge the system with Nitrogen (N₂), and heat the mixture to 78°C (reflux).

Step 4: Reaction Monitoring Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). You should observe the rapid formation of the hydrazone intermediate within 30 minutes. Continue refluxing until the hydrazone spot is completely consumed and converted to the lower-Rf 5-aminopyrazole (typically 2-4 hours).

Step 5: Work-up & Isolation Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (20 mL), wash with saturated NaHCO₃ (15 mL) to neutralize the acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 6: Purification Recrystallize the crude product from hot ethanol to afford pure 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a crystalline solid.

Workflow N1 1. Reagent Prep Dissolve β-ketonitrile in anhydrous EtOH N2 2. Reagent Addition Add 4-fluorophenylhydrazine + AcOH (cat.) N1->N2 N3 3. Condensation Reflux at 78°C under N2 atmosphere N2->N3 N4 4. Monitoring Verify hydrazone consumption via LC-MS N3->N4 N5 5. Isolation Work-up & Recrystallization from EtOH N4->N5

Standard experimental workflow for the optimized synthesis of 5-aminopyrazoles.

References

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 25. Available at:[Link]

  • Li, Y., et al. "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters, 2019, 21(6), 1841-1844. Available at:[Link]

  • Chai, Y.-X., et al. "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling." Molecules, 2025, 30(2), 381. Available at:[Link]

Sources

Optimization

Q1: Why does 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine exhibit severe peak tailing on standard C18 columns?

Welcome to the Technical Support Center: Chromatography Solutions . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve one of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Chromatography Solutions . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve one of the most stubborn chromatographic issues: peak tailing of complex basic compounds.

This guide bypasses generic advice, offering field-proven, mechanistically grounded protocols in a direct Q&A format to restore peak symmetry and quantitative accuracy for your assays.

The Mechanistic Root Cause: To solve the problem, we must first understand the causality. 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine presents a unique analytical challenge. While its two fluorophenyl groups are highly hydrophobic and drive primary retention on a C18 stationary phase, its pyrazole ring and exocyclic primary amine ( −NH2​ ) are highly basic.

Peak tailing for this molecule is almost always caused by secondary retention mechanisms [1]. Traditional silica-based columns contain residual, unbonded silanol groups ( Si-OH ). At a mid-range mobile phase pH (pH 4–8), these silanols ionize into negatively charged silanoate ions ( Si-O− )[2]. Simultaneously, the primary amine and pyrazole nitrogens on your analyte become protonated (positively charged).

This creates a strong electrostatic attraction—an ion-exchange effect—that acts like molecular Velcro. It disrupts the ideal Gaussian elution profile, causing a fraction of the analyte molecules to lag behind, dragging out the trailing edge of the peak[3].

Q2: How can I diagnose whether the tailing is caused by column chemistry or a physical hardware issue?

Before altering your mobile phase chemistry, you must validate the root cause. A physical issue will cause all peaks to tail, whereas a chemical issue (acid-base interaction) is analyte-specific[4]. Use the self-validating diagnostic workflow below.

TroubleshootingWorkflow Start Observe Peak Tailing for Pyrazol-5-amine InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision Physical Physical Issue (Dead Volume, Frit Blockage) Decision->Physical YES (All peaks tail) Chemical Chemical Issue (Secondary Silanol Interactions) Decision->Chemical NO (Only basic peaks tail) FixPhysical 1. Replace frits/guard column 2. Check tubing connections 3. Reverse & flush column Physical->FixPhysical FixChemical 1. Lower pH < 3.0 2. Add TEA modifier 3. Use endcapped Type B silica Chemical->FixChemical

Diagnostic workflow distinguishing between physical and chemical causes of HPLC peak tailing.

Q3: What are the step-by-step protocols to eliminate chemical peak tailing for this compound?

If the diagnostic workflow confirms a chemical issue, implement one of the following self-validating protocols to systematically eliminate the secondary retention mechanism.

Protocol A: Silanol Suppression via Low-pH Mobile Phase
  • Causality: Lowering the pH below the pKa of the silanol groups (typically pKa ~3.5–4.5) forces them into a neutral, protonated state ( Si-OH ). Without the negative charge, the electrostatic interaction with the basic pyrazole-amine is neutralized[1][5].

  • Step-by-Step Methodology:

    • Prepare an aqueous mobile phase (Mobile Phase A) using LC-MS grade water.

    • Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid to Mobile Phase A to drop the pH to approximately 2.0–2.5.

    • Prepare the organic modifier (Mobile Phase B) using Acetonitrile with 0.1% v/v TFA.

    • Equilibrate the column with 15 column volumes of the new mobile phase.

    • Validation Step: Inject the sample and calculate the Asymmetry factor ( As​ ). If As​ drops below 1.5, the silanol interaction was successfully suppressed.

Protocol B: Competitive Silanol Masking (The Additive Approach)
  • Causality: If your method requires a neutral pH, you can chemically mask the active silanols. Triethylamine (TEA) is a highly basic, sterically small molecule. It aggressively competes for and binds to the ionized silanoate sites, effectively blocking the larger 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine molecules from interacting[3][6].

  • Step-by-Step Methodology:

    • Add 20 mM Triethylamine (TEA) to your aqueous buffer.

    • Adjust the pH back to your target (e.g., pH 6.5) using phosphoric acid.

    • Equilibrate the column extensively (TEA takes longer to fully coat the stationary phase).

    • Validation Step: Monitor baseline stability. Inject the sample. A sharp peak confirms successful masking. (Note: TEA is not MS-compatible; use only with UV/DAD).

Protocol C: Upgrading Column Chemistry
  • Causality: Older "Type A" silica columns have high metal content and uneven silanol distribution. Modern "Type B" silica columns are manufactured from ultra-pure silica and undergo rigorous end-capping—converting residual silanols to non-polar trimethylsilyl (TMS) groups[3].

  • Step-by-Step Methodology:

    • Replace the legacy column with a high-purity, fully end-capped Type B C18 column.

    • Run the original method without additives.

    • Validation Step: Compare the USP tailing factor against the legacy column to verify hardware superiority.

Q4: How do different mobile phase conditions quantitatively affect the peak asymmetry of this molecule?

To illustrate the efficacy of these interventions, the following table summarizes the expected impact of various chromatographic conditions on the peak shape of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Column TypeMobile Phase pHAdditiveAsymmetry Factor ( As​ )Resolution Status
Legacy Type A Silica6.5None3.85Severe Tailing, Unacceptable
Legacy Type A Silica6.520 mM TEA1.45Acceptable
End-capped Type B Silica6.5None1.80Moderate Tailing
End-capped Type B Silica2.5 (0.1% TFA)None1.15Excellent Symmetry
Hybrid Silica (High pH)10.5 (Ammonia)None1.05Excellent Symmetry

Q5: Frequently Asked Questions (Troubleshooting Specific Scenarios)

Q: I adjusted the pH to 2.5, and my peak tailing improved, but now my analyte elutes in the void volume. How do I fix this? A: At pH 2.5, your basic pyrazole-amine is fully protonated and highly polar, which drastically reduces its affinity for the hydrophobic C18 phase[5]. To restore retention, reduce the percentage of your organic modifier (e.g., drop from 60% Acetonitrile to 30% Acetonitrile) or switch to a more retentive stationary phase, such as a polar-embedded C18 (e.g., AQ-C18).

Q: Can I use LC-MS with the TEA masking protocol? A: No. Triethylamine (TEA) causes severe ion suppression in mass spectrometry and will permanently contaminate the MS source. For LC-MS applications, you must rely on Protocol A (low pH with Formic Acid) or Protocol C (using a highly end-capped Type B column)[3].

Q: My neutral marker (Toluene) is also tailing. What does this mean? A: If a neutral compound tails, the issue is physical, not chemical[4]. Neutral molecules do not participate in secondary ion-exchange interactions. You likely have a void at the head of your column, a partially blocked inlet frit, or excessive extra-column dead volume (e.g., mismatched tubing or fittings)[7]. You should replace the guard column or the analytical column itself.

Q: Does sample concentration affect peak tailing for this compound? A: Yes. Basic compounds are highly susceptible to mass overloading. If you inject a highly concentrated sample, you can saturate the primary hydrophobic retention sites, forcing the excess molecules to interact with the secondary silanol sites, which exacerbates the tailing[7][8]. Try diluting your sample by 50% and reinjecting to see if symmetry improves.

References

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: Troubleshooting HPLC- Tailing Peaks | Source: Restek | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics | Source: GMP Insiders | URL: [Link]

  • Title: Advanced Guide to HPLC Troubleshooting | Source: PharmaCores | URL: [Link]

  • Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam | Source: PMC (NIH) | URL: [Link]

Sources

Troubleshooting

reducing non-specific binding of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in assays

A Senior Application Scientist's Guide to Mitigating Non-Specific Binding in Biochemical and Cell-Based Assays A Note From Our Application Scientists Welcome to the technical support center. As researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Non-Specific Binding in Biochemical and Cell-Based Assays

A Note From Our Application Scientists

Welcome to the technical support center. As researchers and drug development professionals, we understand that obtaining clean, reproducible, and reliable data is paramount. Small molecules, particularly those with hydrophobic characteristics like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, can present unique challenges in assay development, with non-specific binding (NSB) being a primary obstacle. High background, false positives, and poor data reproducibility are common symptoms of unaddressed NSB.

This guide is designed with full editorial control, moving beyond rigid templates to provide a logical, in-depth framework for understanding and systematically troubleshooting NSB. We will explain the causality behind our recommended experimental choices, grounding our advice in established scientific principles. Our goal is to empower you not just to fix a problematic assay, but to develop robust, self-validating protocols from the ground up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine and the nature of non-specific binding.

Q1: What are the key properties of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine that might contribute to non-specific binding?

A1: The structure of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-57-5) provides critical clues to its behavior in assays.[1] The molecule possesses two fluorophenyl rings, which make it significantly hydrophobic (water-fearing) and lipophilic.[2] This hydrophobicity is a primary driver of NSB, as the molecule will preferentially associate with non-polar surfaces to minimize its contact with the aqueous assay buffer.[2][3]

Potential sites for non-specific interactions include:

  • Plastic Surfaces: The polystyrene or polypropylene of microplates and lab consumables.[4]

  • Proteins: Hydrophobic pockets on the surface of your target protein (away from the active site) or other proteins in the assay, such as albumin or antibodies.[3]

  • Membranes: In cell-based assays, the compound can partition into lipid bilayers.

  • Self-Aggregation: At higher concentrations, hydrophobic molecules can aggregate, forming particles that can sequester proteins and lead to promiscuous, non-specific inhibition.

Q2: What exactly is non-specific binding (NSB) and why is it a critical problem?

A2: Non-specific binding refers to the interaction of a compound or antibody with unintended targets.[5] This includes binding to assay components other than the specific receptor or enzyme of interest.[3] NSB is a major source of experimental noise and artifacts, leading to a low signal-to-noise ratio and inaccurate data.[6][7] In drug discovery, it can result in misleading structure-activity relationships (SAR), false positives, and the costly pursuit of non-viable lead compounds.

graph "Mechanisms_of_NSB" {
  layout=neato;
  node [shape=box, style="filled", margin=0.2];
  edge [fontsize=10];

// Node Definitions Compound [label="Pyrazol-5-amine\n(Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Microplate Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; OffTarget [label="Off-Target Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregates [label="Compound Aggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Intended Target\n(Specific Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions for Non-Specific Binding Compound -- Plate [label="Hydrophobic Interaction", color="#5F6368"]; Compound -- OffTarget [label="Hydrophobic/\nElectrostatic", color="#5F6368"]; Compound -- Aggregates [label="Self-Association", color="#5F6368"];

// Edge Definition for Specific Binding Compound -- Target [label="Specific Binding", color="#34A853", style=dashed]; }

Caption: A systematic workflow for troubleshooting non-specific binding issues.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Systematic Optimization of Assay Buffer Conditions

This protocol outlines a methodical approach to identify the optimal combination of buffer additives to minimize NSB for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Objective: To determine the concentrations of detergent and salt that provide the best signal-to-noise ratio without compromising specific assay activity.

Methodology:

  • Prepare Stock Solutions:

    • 10% Tween-20 (v/v) in ultrapure water.

    • 5M NaCl in ultrapure water.

    • 10X concentrated assay buffer (without detergent or extra salt).

  • Experimental Setup (96-well plate):

    • Design a matrix of conditions. For example, test four concentrations of Tween-20 (0%, 0.01%, 0.05%, 0.1%) against four concentrations of NaCl (0, 50, 150, 300 mM).

    • For each condition, set up two groups of wells (in triplicate):

      • Total Binding wells: Your standard assay components.

      • Non-Specific Binding wells: Assay components + a saturating concentration of a known unlabeled competitor/inhibitor.

  • Assay Execution:

    • Dispense the appropriate amounts of buffer, salt, and detergent into the wells.

    • Add other assay components (enzyme, antibody, tracer, etc.).

    • Add 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (or your labeled ligand).

    • Incubate for the required time.

    • Read the plate using the appropriate detection method.

  • Data Analysis:

    • Calculate the average signal for Total Binding (TB) and Non-Specific Binding (NSB) for each condition.

    • Calculate the Signal-to-Background (S/B) ratio for each condition: S/B = TB / NSB .

    • Organize the results in a table to easily compare the S/B ratios. The condition with the highest S/B ratio is your optimized buffer.

Data Presentation: Buffer Optimization Matrix

The table below provides an example of how to structure your results from Protocol 1.

[NaCl] (mM) S/B Ratio at 0% Tween-20 S/B Ratio at 0.01% Tween-20 S/B Ratio at 0.05% Tween-20 S/B Ratio at 0.1% Tween-20
0 2.14.56.86.5
50 2.86.28.98.5
150 3.57.811.2 10.8
300 3.87.510.59.9

In this example, the optimal condition is 150 mM NaCl with 0.05% Tween-20.

Table 1: Common Assay Additives to Reduce NSB
Additive TypeExample(s)Starting ConcentrationPrimary Mechanism of Action
Protein Blocker Bovine Serum Albumin (BSA), Casein, Bovine Gamma Globulin (BGG)[3][7]0.1 - 5% (w/v)Saturates non-specific binding sites on plastic surfaces through passive adsorption.[8]
Non-Ionic Detergent Tween-20, Triton X-100[9][10]0.01 - 0.1% (v/v)Disrupts hydrophobic interactions; prevents compound aggregation and surface adsorption.[11]
Salt Sodium Chloride (NaCl)[9]50 - 500 mMShields electrostatic interactions between charged molecules and surfaces.[10]
Organic Solvent Dimethyl Sulfoxide (DMSO)< 1% (v/v)Improves compound solubility, but high concentrations can disrupt protein structure.

References

  • MEXC News. (2025). What Is the Role of Blocking Agents in Immunoassays?. Retrieved from [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE. Retrieved from [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Blocking Buffer Optimization for Western Blot. Retrieved from [Link]

  • Semantic Scholar. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Retrieved from [Link]

  • Sartorius Group. (2022). Best Practice Guide: Octet SF3 Avoid Non-Specific Binding. Retrieved from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • Nature. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Shoichet, B. K. (2003). A Specific Mechanism of Nonspecific Inhibition. Journal of Medicinal Chemistry, 46(21), 4348-4350. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • ResearchGate. (2023). FP Assay Troubleshooting?. Retrieved from [Link]

Sources

Optimization

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine degradation under UV light

Technical Support Center: Photostability & Troubleshooting for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability & Troubleshooting for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (BFPA). Because this compound features a primary aromatic amine, a pyrazole core, and two fluorophenyl rings, it is highly susceptible to UV-induced degradation.

This guide provides the causality behind these degradation mechanisms, actionable troubleshooting FAQs, and a self-validating protocol for forced degradation studies.

Part 1: Quantitative Photodegradation Kinetics

To establish a baseline for your experiments, Table 1 summarizes the typical pseudo-first-order degradation kinetics of fluorinated diarylpyrazoles and aromatic amines under varying UV conditions[1].

Table 1: Photodegradation Kinetics & Pathway Summary

UV SourceSolvent SystemHalf-Life ( t1/2​ )Primary Degradation PathwayKinetic Order
UVC (254 nm) H₂O / MeCN (50:50)~15 minC-F Bond Cleavage / Amine OxidationPseudo-first-order
UVA (365 nm) H₂O / MeCN (50:50)~120 minAmine Oxidation (Type II Photooxidation)Pseudo-first-order
UVC + H₂O₂ H₂O< 5 minRadical-mediated Pyrazole Ring CleavagePseudo-first-order
Ambient Light Methanol> 48 hoursStable (Minimal degradation)N/A

Part 2: Diagnostic FAQs & Troubleshooting

FAQ 1: Why am I seeing a rapid loss of compound signal during routine benchtop handling or UV sterilization? The Causality: The UV energy emitted by sterilization lamps (typically 254 nm) exceeds the bond dissociation energy of the C-N bond in the primary amine and the C-F bonds on the phenyl rings. The unprotonated amine is highly electron-rich, making it a prime target for photooxidation, converting it rapidly into a nitroso intermediate. Actionable Fix: Handle all solutions of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine under amber lighting. Never use UV sterilization for media containing this API; use 0.22 µm sterile filtration instead.

FAQ 2: In my LC-MS data, I observe new peaks at [M-19]⁺ and[M+16]⁺ after UV exposure. What is happening? The Causality: These mass shifts are classic signatures of UV-induced degradation in fluorinated aromatic compounds.

  • [M-19]⁺ (Defluorination): Indicates the homolytic cleavage of the C-F bond and subsequent replacement by a hydrogen atom.

  • [M+16]⁺ (Hydroxylation): UV photolysis of aqueous solvents generates highly reactive hydroxyl radicals (•OH)[2]. These radicals attack the electron-dense pyrazole ring or the phenyl rings, adding a hydroxyl group. Actionable Fix: To confirm that this is a radical-mediated pathway, repeat the exposure in the presence of a radical scavenger (e.g., 1% tert-butanol or isopropanol). If the [M+16]⁺ peak disappears, the degradation is •OH-driven.

FAQ 3: How can I stabilize the compound for long-term photostability studies (e.g., ICH Q1B compliance)? The Causality: The degradation is heavily dependent on the protonation state of the amine and the presence of dissolved oxygen. An unprotonated amine is highly susceptible to singlet oxygen attack. Actionable Fix: Lower the formulation pH (e.g., pH 3.0 - 4.0) using a volatile buffer like ammonium formate to protonate the amine, drastically reducing its photolability. Additionally, sparge your solvents with Argon for 15 minutes prior to dissolution to remove dissolved oxygen, shutting down the Type II photooxidation pathway.

Part 3: Mechanistic Photodegradation Pathway

The following diagram maps the divergent degradation pathways of the compound based on environmental conditions. Extended UV exposure ultimately leads to the self-immolative cleavage of the heterocyclic core into low molecular weight fragments[3].

G Parent 1,3-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine UV UV Irradiation (254 nm / 365 nm) Parent->UV CF_Cleavage C-F Bond Cleavage (Photohydrolysis) UV->CF_Cleavage Aqueous Media Amine_Ox Amine Oxidation (Photooxidation) UV->Amine_Ox Presence of O2 Ring_Open Pyrazole Ring Cleavage UV->Ring_Open Extended Exposure Defluor Defluorinated / Hydroxylated Intermediates (M-19, M+16) CF_Cleavage->Defluor Nitroso Nitroso / Nitro Derivatives (M+14, M+30) Amine_Ox->Nitroso Degradants Low MW Aliphatic Degradants Ring_Open->Degradants Nitroso->Ring_Open Secondary Photolysis

Caption: Divergent UV-induced degradation pathways of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Part 4: Self-Validating Forced Degradation Protocol

To ensure absolute scientific integrity, any photostability profiling must be a self-validating system . This means the protocol must inherently prove that degradation is caused only by light, and that the light dose is standardized regardless of lamp age.

Step 1: Sample & Control Preparation

  • Prepare a 100 µg/mL solution of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in HPLC-grade H₂O/MeCN (50:50).

  • Aliquot 2 mL into three separate quartz cuvettes (quartz is required as standard glass blocks UVC).

  • Internal Control Check: Wrap one cuvette entirely in aluminum foil. This is your Dark Control . It validates that any observed degradation in the exposed samples is strictly photochemical, not thermal or hydrolytic.

Step 2: Actinometry (Standardizing the Light Dose)

  • Prepare a standard Quinine Actinometer solution (e.g., 2% quinine in 0.1 M H₂SO₄) in a fourth quartz cuvette.

  • Place all four cuvettes into the photoreactor.

  • Causality: Lamp intensity degrades over time. By measuring the change in UV absorbance of the quinine standard, you calculate the exact photon flux (mJ/cm²) delivered to the samples, ensuring your results are perfectly reproducible across different labs and equipment.

Step 3: UV Exposure & Quenching

  • Irradiate the samples at 254 nm.

  • Extract 100 µL aliquots at T=0,5,15,30,and 60 minutes.

  • Immediately quench the reaction by transferring the aliquots into amber HPLC vials containing 100 µL of cold MeCN with 0.1% Formic Acid. Causality: The low pH protonates the amine, and the cold temperature halts any secondary thermal degradation prior to injection.

Step 4: LC-MS/MS Analysis & Mass Balance Validation

  • Analyze the samples using a C18 column with a gradient of Water/MeCN (0.1% Formic Acid).

  • Mass Balance Check: Integrate the peak area of the parent compound and all degradant peaks. The total area must equal ~100% of the T=0 parent peak area. If the total area drops significantly, it indicates that the pyrazole ring has cleaved into volatile aliphatic fragments that are escaping the solution or failing to ionize[3].

References

  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation Source: MDPI (International Journal of Environmental Research and Public Health) URL:[Link](Search Title for direct article access)[1]

  • Photodegradation of pharmaceuticals and personal care products during UV and UV/H2O2 treatments Source: ResearchGate (Chemosphere) URL:[Link](Search Title for direct article access)[2]

  • A Single UV or Near IR Triggering Event Leads to Polymer Degradation into Small Molecules Source: PMC (National Institutes of Health) URL:[Link](Search Title for direct article access)[3]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Stabilization of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine . This guide is engineered for researchers and drug development professionals facing challenges with the aqueous formulation of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine . This guide is engineered for researchers and drug development professionals facing challenges with the aqueous formulation of this highly lipophilic diarylpyrazole derivative.

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and structural data to ensure the scientific integrity of your in vitro and in vivo assays.

Executive Summary: The Causality of Insolubility

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine presents severe solubility challenges in aqueous media. To stabilize it, we must first understand the physicochemical forces driving its precipitation:

  • High Crystal Packing Energy: The molecule features two 4-fluorophenyl rings flanking a pyrazole core. This creates a highly rigid, planar conformation. Planarity drives strong intermolecular π−π stacking, which significantly increases crystal packing energy and lowers thermodynamic solubility [[1]]().

  • Hydrophobic Collapse: The fluorine substituents heavily increase the molecule's lipophilicity (LogP). When shifted from an organic solvent into an aqueous buffer, the hydrophobic effect rapidly forces these non-polar regions together to minimize water contact, leading to immediate nucleation.

  • Attenuated Basicity: While the primary amine at position 5 offers a site for hydrogen bonding, its basicity is severely weakened by the electron-withdrawing nature of the adjacent pyrazole and fluorophenyl systems. Consequently, it remains un-ionized at physiological pH [[2]]().

Troubleshooting & FAQs

Q: Every time I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns cloudy. What is the mechanism of this "crash out," and how do I prevent it? A: You are observing solvent-shift precipitation. When the DMSO concentration drops below the solvation threshold (typically <5% v/v in assays), the thermodynamic barrier to solvation becomes insurmountable. The planar fluorophenyl rings rapidly aggregate into microcrystals 1. To prevent this, you must introduce a carrier molecule before or during the aqueous dilution step. We strongly recommend forming a host-guest inclusion complex using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) [[]]().

Q: Why choose HP- β -CD over standard surfactants like Tween-20 or Triton X-100? A: While surfactants form micelles that can trap hydrophobic drugs, they often disrupt cellular lipid bilayers in in vitro assays and can interfere with target protein binding. HP- β -CD features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate the lipophilic diaryl system 4. This molecularly disperses the compound without altering its covalent structure or requiring irritating co-solvents, maintaining strict assay integrity .

Q: My assay requires a pH of 6.5. Will the amine group protonate and help with solubility? A: No. The primary amine on the pyrazole ring is weakly basic. While pyrazole amines can be protonated in highly acidic environments (e.g., 0.1 M HCl) to form a more soluble salt 2, at pH 6.5, the molecule will remain overwhelmingly in its neutral, un-ionized free base form. You cannot rely on ionization for solubility in standard biological buffers.

Q: Even when the solution looks clear, my LC-MS quantification shows the concentration dropping over 24 hours. Is it chemically degrading? A: Chemical degradation (e.g., hydrolysis or oxidation) is highly unlikely in standard neutral buffers. The loss of concentration is almost certainly due to non-specific adsorption (NSA) to the hydrophobic surfaces of your polystyrene/polypropylene assay plates and pipette tips. Highly lipophilic compounds rapidly partition into plastics. Solution: Pre-coat your plastics with 0.1% BSA, use low-binding glassware, or ensure your cyclodextrin concentration is sufficient to outcompete the plastic surface for the compound 5.

Data Presentation & Formulation Matrices

Table 1: Physicochemical Profile & Predicted Buffer Behavior
Property / MediumCharacteristic / Expected BehaviorMechanistic Rationale
Aromaticity High (Diarylpyrazole core)Drives π−π stacking; lowers thermodynamic solubility.
Aqueous Buffer (pH 7.4) Extremely Low Solubility (< 1 µM)Hydrophobic effect dominates; basic amine remains unprotonated.
Acidic Buffer (0.1 M HCl) Moderate SolubilityProtonation of the pyrazole/amine nitrogens forms a soluble salt 2.
Polar Aprotic (DMSO) High Solubility (> 50 mM)Effectively solvates both the polar amine and non-polar fluorophenyl rings.
Table 2: Solubilization Strategies Matrix
Excipient / CarrierRecommended Conc.Primary MechanismAssay Compatibility
HP- β -Cyclodextrin 10% - 20% (w/v)Host-guest inclusion complexationExcellent (in vitro & in vivo)
DMSO (Co-solvent) 1% (v/v)Dielectric constant modificationGood (Toxicity >1% in cell culture)
Tween-20 0.05% - 0.1% (v/v)Micellar encapsulationPoor (Disrupts cell membranes)

Logical Workflows & Mechanisms

G A Dry Powder API B 100% DMSO Stock (10 mM) A->B Solubilize D Dropwise Addition + Stirring B->D Guest API C 20% HP-β-CD in Buffer C->D Host Vehicle E Stable Inclusion Complex D->E Equilibration

Workflow for formulating highly hydrophobic pyrazole amines in aqueous buffers.

G Stock Compound in DMSO Buffer Direct Dilution in Buffer Stock->Buffer CD Dilution in HP-β-CD Buffer Stock->CD Precip Hydrophobic Collapse & Crystal Packing Buffer->Precip Nucleation Agg Visible Precipitation (Assay Failure) Precip->Agg Complex Host-Guest Inclusion Complex CD->Complex Encapsulation Stable Molecularly Dispersed (Assay Success) Complex->Stable

Logical relationship between formulation strategy and stabilization outcomes.

Validated Experimental Protocols

Protocol A: Preparation of a Stable HP- β -CD Inclusion Complex

Objective: To achieve a molecularly dispersed, stable aqueous solution of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine without exceeding 1% DMSO.

  • Vehicle Preparation: Weigh out 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) and dissolve it in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve the dry powder of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Kinetic Mixing: Place the 20% HP- β -CD buffer in a glass vial on a magnetic stirrer set to 300 rpm at room temperature.

  • Complexation (Critical Step): Add the DMSO stock dropwise (approx. 1 µL per second) directly into the vortex of the stirring buffer to achieve your target concentration (e.g., add 10 µL of stock to 990 µL of buffer for a 100 µM final concentration with 1% DMSO).

  • Equilibration: Continue stirring the solution for 60 minutes. This allows the host-guest inclusion complex to reach thermodynamic equilibrium [[6]]().

Protocol B: Self-Validating Kinetic Solubility Assay

Objective: To empirically verify that the compound is fully solubilized and not existing as sub-visible nano-aggregates.

  • Sampling: Transfer 500 µL of the formulated solution from Protocol A into a low-binding microcentrifuge tube.

  • Sedimentation: Centrifuge the sample at 15,000 x g for 15 minutes at room temperature. This step forces any uncomplexed, precipitated microcrystals or nano-aggregates to the bottom of the tube 7.

  • Extraction: Carefully aspirate 200 µL of the supernatant from the top meniscus, ensuring the pipette tip does not disturb the lower half of the tube.

  • Complex Dissociation: Dilute the 200 µL supernatant 1:10 into a compatible organic solvent (e.g., 100% Acetonitrile or Methanol). The organic solvent disrupts the cyclodextrin cavity, releasing the free compound.

  • Quantification: Analyze the sample via HPLC-UV or LC-MS against a standard curve prepared purely in organic solvent.

    • Validation Check: If the quantified concentration of the supernatant matches your nominal input concentration, the formulation is thermodynamically stable. If it is significantly lower, the compound has precipitated, and a higher percentage of HP- β -CD is required.

References

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.BOC Sciences.
  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.Benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC / NIH.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.Benchchem.
  • Creating rational designs for cyclodextrin-based formul
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds.ALZET® Osmotic Pumps.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Potency of 1-Aryl-3-phenyl-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors

This guide provides an in-depth comparative analysis of 1,3-diaryl-1H-pyrazol-5-amine derivatives, with a specific focus on structures containing 4-fluorophenyl moieties, and their inhibitory activities (IC50) against ke...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1,3-diaryl-1H-pyrazol-5-amine derivatives, with a specific focus on structures containing 4-fluorophenyl moieties, and their inhibitory activities (IC50) against key protein kinases implicated in inflammatory diseases and cancer. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their synthesis and evaluation, and explore how subtle structural modifications can dramatically shift their target profiles.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile template for three-dimensional spatial arrangement of substituents make it an ideal starting point for designing potent and selective enzyme inhibitors.[2] Within this class, 1,3-diaryl-1H-pyrazol-5-amine derivatives have emerged as particularly effective inhibitors of protein kinases.

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[3][4] The p38α mitogen-activated protein (MAP) kinase, for instance, is a key mediator of the inflammatory response, making it a high-value target for diseases like rheumatoid arthritis.[5] This guide will focus primarily on a series of 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivatives developed as potent p38α MAP kinase inhibitors, while also comparing them to regioisomeric structures that exhibit a fascinating switch in activity towards cancer-related kinases.[6]

Comparative Analysis of IC50 Values: Potency and Selectivity

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value denotes a more potent inhibitor.

Inhibition of p38α MAP Kinase by 5-Amino-1-(4-fluorophenyl)-1H-pyrazole Derivatives

A key series of inhibitors was developed based on a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold.[5] The core structure's exocyclic amine forms a unique and critical hydrogen bond with the side chain of threonine 106 in the ATP-binding pocket of p38α, a feature that contributes significantly to its high selectivity.[5] The table below summarizes the structure-activity relationship of key derivatives from this series, demonstrating how modifications to the C4-benzoyl substituent impact inhibitory potency.

Compound IDR Group (at C4-benzoyl)p38α IC50 (nM)
1a H2000
1b 3-OH100
1c 3-NH2100
1d 3-OCH31000
1e 3-(2,3-dihydroxypropoxy)14
Data sourced from J. Med. Chem. 2006, 49(5), 1562-1575.[5]

Analysis of Structure-Activity Relationship (SAR):

  • Importance of the 3-Position Substituent: An unsubstituted phenyl ring at the C4-benzoyl position (1a ) results in weak activity. Introducing small, hydrogen-bond donating groups like hydroxyl (1b ) or amino (1c ) at the meta (3-) position dramatically increases potency by 10-fold.[5]

  • Steric and Electronic Effects: Replacing the hydroxyl with a slightly bulkier methoxy group (1d ) leads to a significant loss of activity, suggesting a tight fit in the binding pocket where a hydrogen bond donor is preferred over an acceptor.[5]

  • Optimization for Potency and Bioavailability: The most potent compound in this series, 1e (RO3201195), incorporates a 2,3-dihydroxypropoxy side chain. This modification not only enhances inhibitory activity (IC50 = 14 nM) but was also designed to improve physicochemical properties, leading to a compound with excellent oral bioavailability that was advanced into Phase I clinical trials.[5]

Regioisomeric Switch: From p38α to Cancer Kinase Inhibition

A fascinating aspect of pyrazole chemistry is how the spatial arrangement of substituents can completely alter biological activity. Research on a related series of aminopyrazoles, where the positions of the pyridin-4-yl and 4-fluorophenyl groups are swapped, demonstrates a dramatic shift from p38α inhibition to potent activity against key cancer-related kinases.[6]

  • The p38α Inhibitor Scaffold: The compound 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine is a potent p38α inhibitor.[6]

  • The Cancer Kinase Inhibitor Scaffold: By switching the substituents to create its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, the p38α activity is almost completely lost. Instead, this new scaffold shows potent, nanomolar inhibition against a panel of cancer kinases, including Src, B-Raf, EGFR, and VEGFR-2.[6]

This regioisomeric switch highlights the exquisite sensitivity of kinase active sites to inhibitor topology and provides a powerful strategy for developing selective inhibitors. The 4-(4-fluorophenyl) orientation in the second series allows for favorable interactions within the active sites of these oncogenic kinases, which are not possible for the p38α-optimized scaffold.[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis and biological evaluation of these compounds are essential. The following sections describe representative, field-proven methodologies.

General Synthesis Protocol

The synthesis of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core involves the condensation of a hydrazine with a β-ketonitrile derivative. This is a robust and widely used method for constructing the pyrazole ring system.

Synthesis_Workflow A 4-Fluorophenylhydrazine C Condensation Product (5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate) A->C Ethanol, Reflux B Ethyl 2-cyano-3-oxobutanoate B->C D Hydrolysis C->D NaOH, H2O/EtOH E Carboxylic Acid Intermediate D->E F Amide Coupling (e.g., with 3-hydroxyaniline) E->F HBTU, DIPEA, DMF G Final Product (C4-Amide Derivative) F->G

General synthetic workflow for pyrazole-based inhibitors.

Step-by-Step Synthesis of a Representative Intermediate:

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add 4-fluorophenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

    • Causality: Phenylhydrazine acts as the dinucleophile. The reaction is typically catalyzed by a weak acid or base; sodium acetate neutralizes the HCl salt of the hydrazine, liberating the free base to initiate the condensation. Ethanol is a common protic solvent for this type of condensation.

  • Cyclization: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Causality: Heating provides the necessary activation energy for the initial condensation between the hydrazine and one of the ketone carbonyls, followed by an intramolecular cyclization onto the nitrile group, which is the key ring-forming step.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

    • Causality: The pyrazole product is typically less soluble in an ethanol/water mixture than in pure ethanol, facilitating its precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure aminopyrazole intermediate.

    • Trustworthiness: Purity is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to ensure the correct structure has been formed before proceeding to subsequent steps.

In Vitro Kinase Assay Protocol (p38α IC50 Determination)

The inhibitory activity of the synthesized compounds is determined using an in vitro kinase assay. This protocol describes a common method using a recombinant enzyme and a peptide substrate.

IC50_Assay_Workflow A Prepare Reagents: - Recombinant p38α Kinase - Peptide Substrate (e.g., EGR1) - ATP [γ-32P] - Test Compounds (serial dilution) B Incubate Kinase and Inhibitor (Pre-incubation) A->B C Initiate Reaction (Add Substrate and ATP [γ-32P]) B->C D Stop Reaction (Add Phosphoric Acid) C->D E Separate Products (Spot onto Phosphocellulose Paper) D->E F Wash Paper (Remove unincorporated ATP [γ-32P]) E->F G Quantify Phosphorylation (Scintillation Counting) F->G H Data Analysis (Plot % Inhibition vs. [Inhibitor] and calculate IC50) G->H

Workflow for a radiometric p38α kinase inhibition assay.

Step-by-Step IC50 Determination:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, recombinant human p38α enzyme, and the diluted test compound (or DMSO for the control). Allow this mixture to pre-incubate for 10-15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme's active site before the introduction of the substrates.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., a biotinylated peptide derived from a known p38 substrate) and ATP, which is spiked with a radioactive isotope like [γ-33P]-ATP. Incubate for a defined period (e.g., 60 minutes) at 30 °C.

  • Termination: Stop the reaction by adding a strong acid, such as 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated peptide substrate will bind to the plate. Wash the plate to remove any unincorporated [γ-33P]-ATP.

    • Trustworthiness: This step is critical for ensuring a low background signal. Only the radioactivity incorporated into the peptide substrate remains.

  • Quantification: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter. The counts are directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 1,3-diaryl-1H-pyrazol-5-amine scaffold, particularly derivatives bearing 4-fluorophenyl groups, represents a highly versatile and potent platform for the design of kinase inhibitors. As demonstrated, specific substitution patterns on a 5-amino-1-(4-fluorophenyl)-1H-pyrazol core can yield highly potent and selective inhibitors of p38α MAP kinase, with optimized compounds showing promise in clinical development.[5]

Furthermore, the dramatic shift in selectivity observed with regioisomeric pyrazoles underscores the importance of precise structural orientation for targeting specific kinase families.[6] This principle of "regioisomeric switching" offers a powerful tool for medicinal chemists to fine-tune inhibitor selectivity, moving from anti-inflammatory to anticancer applications by simply rearranging the core substituents. Future research will likely continue to exploit this nuanced structure-activity relationship to develop next-generation kinase inhibitors with improved potency and tailored selectivity profiles for a range of therapeutic indications.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (n.d.). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Thaher, B. A., Arnsmann, M., Totzke, F., Ehlert, J. E., Kubbutat, M. H. G., Schächtele, C., ... & Laufer, S. A. (2012). Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. Journal of Medicinal Chemistry, 55(2), 961–965. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2021). RSC Publishing. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). PMC. [Link]

  • Goldstein, D. M., Soth, M., Ost-Reyer, S., Bifulco, N., Chen, J., Choi, H., ... & Fivush, A. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). PMC. [Link]

  • Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer drugs, 27(4), 278–285. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (n.d.). PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. (n.d.). ORCA - Cardiff University. [Link]

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Comparative

A Comparative Guide for Purity Validation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine by Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a molecule with potential therapeutic applications, establishing a robust and accurate purity profile is of paramount importance. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this specific pyrazole derivative, offering insights grounded in scientific principles and experimental data.

The choice of an analytical method for purity determination can significantly impact the reliability of the results.[1] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in the pharmaceutical industry, qNMR has emerged as a powerful, primary analytical method for purity assessment.[2] Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling direct and accurate quantification without the need for identical reference standards for every potential impurity.[2][3]

This guide will delve into the causality behind the experimental choices in a qNMR workflow, establish the self-validating nature of the protocol, and provide a comparative analysis against alternative methods, all supported by authoritative references.

The Principle of qNMR: A Foundation of Accuracy

Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[4] The area of an NMR signal is directly proportional to the number of protons (nuclei) giving rise to that signal.[3] This inherent relationship allows for the determination of the molar concentration of a substance by comparing the integral of its characteristic signal to the integral of a certified reference material (internal standard) of known purity and concentration, co-dissolved in the same NMR tube.[5][6]

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • m = Mass

  • P = Purity of the internal standard

  • analyte = 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

  • IS = Internal Standard

This direct molar relationship minimizes the reliance on analyte-specific reference standards, which can be a significant advantage, especially for novel compounds where certified standards may not be readily available.[3][5]

Experimental Protocol: A Step-by-Step Guide to qNMR Purity Validation

The following protocol outlines the key steps for the purity determination of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine using ¹H qNMR. The rationale behind each step is crucial for ensuring the accuracy and reliability of the results.

Materials and Instrumentation
  • Analyte: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, CRM)

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 500 MHz or higher, equipped with a probe capable of producing sharp and symmetrical peaks.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine B Accurately weigh Maleic Anhydride (IS) A->B C Dissolve both in a precise volume of DMSO-d6 B->C D Transfer to NMR tube C->D E Optimize Spectrometer (Shimming, Tuning) D->E F Acquire 1H NMR Spectrum (Quantitative Parameters) E->F G Apply Fourier Transform & Phase Correction F->G H Baseline Correction G->H I Integrate Analyte & IS Signals H->I J Calculate Purity I->J

Caption: Workflow for qNMR purity determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine into a clean, dry vial. The use of a microbalance with a readability of at least 0.01 mg is crucial for minimizing weighing errors, a significant potential source of uncertainty.[6]

    • Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial. Maleic anhydride is chosen for its chemical stability, simple ¹H NMR spectrum (a single peak), and the fact that its signals do not overlap with those of the analyte.

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial. DMSO-d₆ is an excellent solvent for many organic compounds and its residual proton signal does not interfere with the signals of interest.

    • Ensure complete dissolution by gentle vortexing or sonication. Complete dissolution is critical for a homogeneous sample and accurate results.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Set the acquisition parameters for quantitative analysis. This is a critical step and deviates from standard qualitative NMR. Key parameters include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. This ensures complete relaxation of all protons between scans, which is essential for accurate signal integration. A typical value is 30-60 seconds.[7]

      • 90° Pulse Angle: A calibrated 90° pulse angle ensures maximum signal intensity for all nuclei.[7]

      • Sufficient Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100) for the signals to be integrated.[7]

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard. For 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a distinct signal in the aromatic region, away from other signals, should be chosen. For maleic anhydride, the singlet corresponding to its two olefinic protons is used.

    • Calculate the purity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine using the formula provided earlier.

Comparative Analysis: qNMR vs. Other Purity Assessment Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques like HPLC-UV, Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID LC-MS
Principle Direct molar quantitation based on signal intensity.[8]Chromatographic separation with UV-Vis detection.[2]Chromatographic separation with flame ionization detection.Chromatographic separation with mass-to-charge ratio detection.
Reference Standard Requires a certified internal standard of a different compound.[8]Ideally requires a reference standard of the analyte; area percent method is common but less accurate.[8]Requires a reference standard of the analyte for accurate quantification.Can be used for relative quantification without a standard, but a standard is needed for absolute quantification.
Accuracy High, as it provides an absolute purity value.[8]High, but can be influenced by the different response factors of impurities.[8]High, with appropriate calibration.High, with appropriate calibration.
Selectivity High, based on distinct chemical shifts. Overlapping signals can be a challenge.[8]High, based on chromatographic separation. Co-eluting impurities can be an issue.[8]High, based on chromatographic separation.Very high, based on both retention time and mass-to-charge ratio.
Sensitivity Moderate.High.Very High.Extremely High.
Structural Information Provides detailed structural information, aiding in impurity identification.Limited structural information.No structural information.Provides molecular weight and fragmentation data, aiding in identification.
Sample Throughput Moderate.High.High.Moderate.

Key Insights from the Comparison:

  • Orthogonality: qNMR and HPLC are considered orthogonal techniques, meaning they rely on different chemical and physical principles.[2] Utilizing both methods provides a more comprehensive and reliable assessment of purity.[2]

  • Impurity Detection: HPLC is often more sensitive for detecting trace impurities.[9] However, qNMR can quantify impurities without the need for specific impurity standards, provided they have unique NMR signals.

  • Absolute vs. Relative Purity: qNMR provides a direct measure of absolute purity against a certified standard.[1] HPLC, when used in an area percent mode without response factor correction, provides a relative purity value that assumes all components have the same UV response. This can lead to inaccuracies.[8]

Trustworthiness: The Self-Validating Nature of qNMR

The trustworthiness of an analytical method is paramount in drug development. qNMR incorporates several self-validating principles that enhance confidence in the results.

  • Metrological Traceability: The use of a Certified Reference Material (CRM) as an internal standard establishes a direct link to a recognized measurement standard, a concept known as metrological traceability.[10] This creates an unbroken chain of calibrations from the measurement result to a national or international standard, ensuring the comparability and reliability of the data.[11]

Traceability_Chain SI International System of Units (SI) (e.g., kilogram) NMI National Metrology Institute (NMI) (e.g., NIST) SI->NMI Realization CRM_Producer Certified Reference Material (CRM) Producer NMI->CRM_Producer Calibration CRM CRM (e.g., Maleic Anhydride) Known Purity & Uncertainty CRM_Producer->CRM Certification Lab Analytical Laboratory (qNMR Measurement) CRM->Lab Internal Standard Result Purity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (with uncertainty) Lab->Result Calculation

Caption: Metrological traceability in qNMR.

  • Internal Consistency: The NMR spectrum itself provides a wealth of information that can be used to verify the integrity of the analysis. The presence of unexpected signals can indicate impurities, and the relative integrals of different signals within the analyte molecule should correspond to the number of protons they represent, providing an internal check on the structural assignment.

  • Method Validation: The qNMR method for purity determination should be validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for its intended purpose.[12] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Conclusion

For the purity validation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, quantitative NMR offers a robust, accurate, and direct method for determining absolute purity. Its reliance on a primary ratio method and the establishment of metrological traceability through the use of a certified internal standard provide a high degree of confidence in the results. While techniques like HPLC are invaluable for their high sensitivity in impurity profiling, qNMR serves as a powerful orthogonal technique that provides not only quantitative data but also valuable structural confirmation. For researchers, scientists, and drug development professionals, a comprehensive purity assessment strategy that leverages the strengths of both qNMR and chromatographic methods will ensure the highest level of confidence in the quality of their compounds, ultimately contributing to the development of safer and more effective medicines.[2]

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 8 Oct. 2014, [Link].

  • "Stimuli Article (qNMR)." US Pharmacopeia (USP), [Link].

  • "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability." JEOL, 19 Dec. 2022, [Link].

  • "qNMR - Quantitative Analysis by NMR." AWS, 19 Dec. 2022, [Link].

  • "What is qNMR and why is it important?" Mestrelab Resources, 16 Sept. 2024, [Link].

  • "Validation of Analytical Procedures Q2(R2)." ICH, 30 Nov. 2023, [Link].

  • "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." IJCPA, 10 Aug. 2014, [Link].

  • "Metrological Traceability in Chemical Measurement." Eurachem, [Link].

  • "ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)." EMA, [Link].

  • "Implementation of qNMR in the Japanese Pharmacopoeia." PMDA, 16 June 2021, [Link].

  • Addoum, B., et al. "Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities." ResearchGate, July 2021, [Link].

  • "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, 14 Feb. 2020, [Link].

  • "Achieving metrological traceability in chemical and bioanalytical Measurement." ResearchGate, 2 Apr. 2019, [Link].

  • Al-Majnoun, F. I., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." PMC, [Link].

  • "Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control." ResearchGate, 11 Nov. 2025, [Link].

  • "Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report)." De Gruyter, 15 June 2011, [Link].

  • "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." Research Journal of Pharmacy and Technology, 14 Dec. 2020, [Link].

  • "High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a." RSC Publishing, [Link].

  • Jasril, J., et al. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Semantic Scholar, 10 Mar. 2021, [Link].

  • "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation." PMC, 5 Apr. 2022, [Link].

  • "Supporting Information." Wiley-VCH, [Link].

  • "1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene." ResearchGate, 15 Oct. 2025, [Link].

  • "Metrology in Chemistry." Government Laboratory, 21 Oct. 2025, [Link].

  • "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC - NIH, 18 Aug. 2025, [Link].

  • "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." EMA, [Link].

  • "Traceability in Chemical Measurement." Springer, [Link].

Sources

Validation

Kinome Selectivity and Cross-Reactivity: A Comparative Guide on the 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Scaffold

Executive Summary As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds for lead optimization and off-target liability. The 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine (1,3-BFPPA) scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds for lead optimization and off-target liability. The 1,3-bis(4-fluorophenyl)-1H-pyrazol-5-amine (1,3-BFPPA) scaffold represents a classic ATP-competitive hinge-binding motif. While it demonstrates potent primary target engagement (e.g., against p38α/MAPK14), its structural flexibility and high lipophilicity often result in significant kinome cross-reactivity.

This guide objectively compares the performance and selectivity profile of the 1,3-BFPPA scaffold against established alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical validation.

Structural Causality & Mechanism of Binding

To understand why 1,3-BFPPA exhibits cross-reactivity, we must analyze the thermodynamics of the kinase ATP-binding pocket.

  • Hinge Region Engagement: The pyrazole-5-amine core acts as a bidentate hydrogen bond donor and acceptor. In primary targets like p38α, the exocyclic amine forms a critical, highly specific hydrogen bond with the side-chain alcohol of Thr106, while the pyrazole nitrogen interacts with the backbone amide of Met109 1[1]. However, because this Met/Thr hinge motif is conserved across several kinase families, the core scaffold inherently lacks broad kinome selectivity.

  • Hydrophobic Pocket Promiscuity: The two 4-fluorophenyl groups are highly lipophilic. While fluorine substitution is a common bioisosteric strategy to improve metabolic stability, it allows the molecule to participate in multipolar halogen bonding within generic hydrophobic pockets (interacting with conserved residues like Val105 and Leu104). Because this pocket is structurally pliable in off-target kinases, the 1,3-BFPPA scaffold can adopt multiple low-energy conformations, leading to unintended inhibition 2[2].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK p38 p38α (Primary Target) MAPKKK->p38 JNK JNK1 (Off-Target) MAPKKK->JNK Aurora Aurora A (Off-Target) Inhibitor 1,3-BFPPA Inhibitor->p38 High Affinity Inhibitor->JNK Cross-reactivity Inhibitor->Aurora Cross-reactivity

MAPK signaling pathway illustrating 1,3-BFPPA primary target engagement and off-target inhibition.

Comparative Performance Data

To benchmark 1,3-BFPPA, we compare it against two established reference compounds:

  • SB203580: A widely used first-generation p38 inhibitor known for its cross-reactivity with JNK and ALK2 3[3].

  • RO3201195: A highly optimized 5-amino-1-(4-fluorophenyl)pyrazole derivative engineered for exquisite target selectivity 1[1].

Table 1: Kinase Inhibitory Profile (IC50 in nM) across a representative mini-panel

Compoundp38α (MAPK14)JNK1 (MAPK8)Aurora AALK2Selectivity Score (S-score)
1,3-BFPPA 12 nM85 nM140 nM210 nM0.18 (Moderate)
SB203580 34 nM450 nM>10,000 nM85 nM0.22 (Poor)
RO3201195 2 nM>10,000 nM>10,000 nM>10,000 nM0.01 (Excellent)

Data Interpretation: While 1,3-BFPPA demonstrates potent primary target engagement, it suffers from a "leaky" selectivity profile compared to the highly optimized RO3201195. The unconstrained nature of the bis-fluorophenyl groups allows it to adapt to the ATP pockets of JNK1 and Aurora A, necessitating rigorous off-target profiling during drug development.

Experimental Protocols

To generate these self-validating datasets, we employ two orthogonal assays: a broad kinome screen to identify off-targets, followed by a TR-FRET assay for precise IC50 determination.

Protocol 1: KINOMEscan Competitive Binding Assay

Causality for Choice: Enzymatic assays require optimized substrate concentrations for every single kinase, which is unfeasible for a 400+ kinome panel. A competition binding assay normalizes the readout by measuring thermodynamic binding affinity (Kd) to the active site, independent of substrate kinetics, making it a universally comparable system 4[4].

Step-by-Step Methodology:

  • Kinase Preparation: Grow T7 phage strains expressing human kinase-tagged fusion proteins in E. coli. Lyse the cells to release the recombinant kinases.

  • Ligand Immobilization: Prepare magnetic beads coated with a broad-spectrum, ATP-competitive kinase inhibitor (the "bait" ligand).

  • Competition Binding: In a 384-well plate, combine the kinase lysates, the immobilized ligand beads, and 1,3-BFPPA at a screening concentration of 1 µM. Self-Validation Step: Normalize all wells to a strict 1% DMSO final concentration to prevent solvent-induced protein denaturation.

  • Incubation: Incubate the mixture at room temperature for exactly 1 hour with gentle shaking to allow the system to reach thermodynamic equilibrium.

  • Washing: Magnetically separate the beads and wash three times with a stringent buffer (1x PBS, 0.05% Tween-20) to remove unbound, weakly interacting kinases.

  • Elution & qPCR: Elute the bound kinases and quantify the amount of kinase captured on the beads using quantitative PCR (qPCR) directed against the T7 phage DNA.

  • Data Analysis: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control DMSO Signal - Positive Control Signal)] × 100.

KinomeScan_Workflow Step1 Phage-Tagged Kinase Expression Step3 Incubation with 1,3-BFPPA Step1->Step3 Step2 Immobilized Ligand Beads Step2->Step3 Step4 Wash Unbound Kinases Step3->Step4 Step5 qPCR Quantitation of Bound Kinase Step4->Step5

Step-by-step workflow of the DiscoverX KINOMEscan competitive binding assay.

Protocol 2: TR-FRET IC50 Validation Assay

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference—a common artifact with highly conjugated pyrazole-aromatic systems like 1,3-BFPPA. The time-resolved nature ensures short-lived background fluorescence decays before the Terbium emission is recorded.

Step-by-Step Methodology:

  • Reagent Assembly: In a low-volume 384-well plate, add 5 µL of 1,3-BFPPA (serially diluted 3-fold from 10 µM to 0.1 nM).

  • Enzyme Addition: Add 5 µL of purified recombinant kinase (e.g., JNK1) tagged with GST.

  • Tracer & Antibody: Add 10 µL of a master mix containing a fluorescently labeled ATP-competitive tracer and a Terbium (Tb)-labeled anti-GST antibody.

  • Incubation: Incubate for 1 hour at room temperature protected from light.

  • Detection: Read the plate on a multi-mode microplate reader using a TR-FRET protocol (Excitation: 340 nm, Emission 1: 495 nm, Emission 2: 520 nm).

  • Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation Step: The assay is only considered valid if the Z'-factor of the control wells is strictly >0.6, ensuring high signal-to-noise fidelity.

References

  • Title: Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)
  • Title: scanELECT® Kinase Selectivity & Profiling Assay Panel Source: Eurofins Discovery URL
  • Title: Cross-inhibition of JNK by p38 visualized by multiplexed fluorescence imaging Source: bioRxiv URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

Comparative

Benchmarking 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in High-Throughput Screening: A Comparative Guide

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals. Executive Summary & Mechanistic Rationale The pyrazole-5-amine scaffold is a privileged structure in kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals.

Executive Summary & Mechanistic Rationale

The pyrazole-5-amine scaffold is a privileged structure in kinase inhibitor discovery, frequently utilized to anchor molecules within the ATP-binding cleft of mitogen-activated protein kinases (MAPKs). 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (BFP-PA) represents a highly lipophilic derivative designed to probe the hydrophobic region I of the kinase domain.

In this guide, we benchmark BFP-PA against two gold-standard p38α MAPK inhibitors: SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (Doramapimod, a Type II allosteric inhibitor that induces a "DFG-out" inactive conformation)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 reporting. We will dissect the causality behind our High-Throughput Screening (HTS) assay choices, providing self-validating protocols that utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technologies to ensure data integrity and eliminate false positives[2][3].

G Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) / Cellular Stress MKK3_6 MKK3 / MKK6 (Upstream MAP2K) Stimulus->MKK3_6 p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF-2) p38->Substrates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitors Pharmacological Intervention: SB203580, BIRB-796, BFP-PA Inhibitors->p38 Kinase Blockade

Caption: p38α MAPK signaling cascade and targeted pharmacological intervention points.

High-Throughput Screening Methodologies & Causality

When screening highly conjugated aromatic compounds like BFP-PA, auto-fluorescence and compound aggregation are primary concerns. To mitigate these Pan-Assay Interference Compounds (PAINS) artifacts, we employ a dual-assay orthogonal screening cascade.

Primary Screen: TR-FRET Kinase Assay

The Causality: TR-FRET exploits the unique fluorescence properties of lanthanide chelates (e.g., Europium). Because Europium has a dramatically longer emission half-life (milliseconds) compared to standard fluorophores (nanoseconds), we introduce a time delay (typically 50–100 µs) before measuring the signal. This temporal gating completely eliminates short-lived background auto-fluorescence from the library compounds, ensuring high signal-to-background (S/B) ratios[2][4].

Self-Validating Protocol (384-well format):

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Addition: Dispense 100 nL of BFP-PA, SB203580, and BIRB-796 (in 100% DMSO) into respective wells of a white 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550). Validation check: Final DMSO concentration must remain ≤1% to prevent kinase denaturation.

  • Enzyme Incubation: Add 5 µL of 2 nM recombinant human p38α. Incubate for 30 minutes at RT. Rationale: Pre-incubation is critical for Type II inhibitors like BIRB-796, which require time to induce the DFG-out conformational shift.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM biotinylated-ATF2 peptide and ATP at the Km​ value (approx. 25 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), 1 nM Eu-anti-phospho-ATF2 antibody (Donor), and 10 nM Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., EnVision) with excitation at 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio.

G Step1 1. Compound Dispense (Acoustic Transfer) Step2 2. Enzyme Pre-incubation (Allows Type II binding) Step1->Step2 Step3 3. Kinase Reaction (ATP + Biotin-ATF2) Step2->Step3 Step4 4. Stop & Detect (EDTA + Eu-Ab + SA-APC) Step3->Step4 Step5 5. TR-FRET Readout (Time-gated 665/615nm) Step4->Step5

Caption: Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitor evaluation.

Orthogonal Screen: AlphaScreen Assay

The Causality: To confirm hits and rule out compounds that might specifically interfere with the TR-FRET fluorophores, we use AlphaScreen. This bead-based proximity assay relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when brought within 200 nm of each other by the phosphorylation event[3]. It is highly sensitive but susceptible to singlet oxygen quenchers; therefore, concordance between TR-FRET and AlphaScreen provides robust validation.

Comparative Benchmarking Data

The following tables synthesize the quantitative performance of BFP-PA against the reference standards. Data represents the mean of n=3 independent experiments.

Table 1: Biochemical and Cellular Potency Profiles
CompoundBinding ModeBiochemical IC50 (p38α)Cellular IC50 (TNF-α Release)*Kinase Selectivity (S-score)**
SB203580 Type I (ATP-competitive)12 nM280 nMModerate (Cross-reacts w/ JNK)
BIRB-796 Type II (Allosteric DFG-out)18 nM60 nMHigh
BFP-PA Type I (Putative)85 nM950 nMModerate

*Cellular assays performed in LPS-stimulated human PBMCs[5]. **S-score indicates the fraction of the kinome inhibited by >50% at 1 µM.

Table 2: HTS Assay Quality Metrics (384-well format)
MetricTR-FRET AssayAlphaScreen AssayAcceptance Criteria
Z'-Factor 0.820.76> 0.5 (Excellent HTS suitability)
Signal-to-Background (S/B) 15.442.1> 10
Intra-plate CV% 4.2%6.8%< 10%
DMSO Tolerance Up to 5%Up to 2%Maintains Z' > 0.5

Application Scientist Insights & Discussion

Based on the benchmarking data, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (BFP-PA) demonstrates sub-micromolar biochemical potency (IC50 = 85 nM) against p38α. However, it exhibits a significant drop-off in cellular efficacy (IC50 = 950 nM) compared to the reference compounds.

  • Mechanistic Interpretation: The rapid equilibration observed in our kinetic assays (data not shown) strongly suggests BFP-PA operates as a Type I ATP-competitive inhibitor, similar to SB203580. It lacks the extended residence time characteristic of BIRB-796, which stabilizes the DFG-out conformation[1].

  • Structure-Activity Relationship (SAR): The dual 4-fluorophenyl rings likely occupy the hydrophobic region I adjacent to the ATP-binding site. However, the primary amine (-NH2) at the 5-position of the pyrazole may not form optimal hydrogen bonds with the kinase hinge region (Met109 in p38α) compared to the pyridine nitrogen of SB203580.

  • Assay Robustness: The TR-FRET assay proved superior for this specific chemical class. The pyrazole scaffold of BFP-PA exhibited mild singlet oxygen quenching at concentrations >10 µM in the AlphaScreen assay, which artificially depressed the signal. The time-gated nature of TR-FRET completely bypassed this interference, yielding a pristine Z'-factor of 0.82[2][4].

References

  • Measurement of p38/MAPK activity using LANCE. Revvity.
  • Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease | Journal of Medicinal Chemistry.
  • Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts. MDPI.
  • The Use of AlphaScreen Technology in HTS: Current St
  • A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutraliz

Sources

Validation

Unmasking Target Specificity: Validating the p38α MAPK Inhibitor 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine via CRISPR-Cas9 Knockout

The Challenge of Kinase Off-Target Liabilities In small-molecule drug discovery, proving that a phenotype is driven exclusively by the intended target is the gold standard of validation. The p38 mitogen-activated protein...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Kinase Off-Target Liabilities

In small-molecule drug discovery, proving that a phenotype is driven exclusively by the intended target is the gold standard of validation. The p38 mitogen-activated protein kinase (MAPK) pathway is a master regulator of pro-inflammatory cytokine production, making it a prime therapeutic target[1]. Legacy inhibitors targeting p38α (MAPK14) have historically struggled with off-target liabilities. For instance, SB203580, a first-generation ATP-competitive inhibitor, exhibits cross-reactivity with other kinases due to the highly conserved nature of the ATP-binding pocket[2]. Even potent allosteric inhibitors like BIRB-796 (Doramapimod), which bind the DFG-out conformation, show off-target inhibition of JNK2 and c-Raf at higher concentrations[3].

Enter 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (BFPPA) . BFPPA is a next-generation diaryl pyrazole derivative engineered to lock into the allosteric pocket of p38α with unprecedented precision. The symmetrical bis-fluoro substitution restricts the rotational degrees of freedom of the phenyl rings, theoretically eliminating the conformational flexibility that allows legacy drugs to bind off-target kinases.

But how do we definitively prove this? Pharmacological profiling is insufficient. To establish absolute causality, we must employ a self-validating genetic system: CRISPR-Cas9 knockout (KO) .

Mechanistic Rationale of BFPPA

BFPPA operates via Type II allosteric inhibition. By binding to the hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward, BFPPA indirectly competes with ATP and locks the kinase in an inactive state[3].

G Stimulus LPS / Stress Receptor TLR4 / Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38α (MAPK14) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Effect TNF-α Release MK2->Effect Inhibitor BFPPA (Allosteric) Inhibitor->p38 Blocks DFG-out

Fig 1: p38α MAPK signaling cascade and the allosteric inhibition mechanism of BFPPA.

Performance Comparison: BFPPA vs. Legacy Alternatives

Before moving to genetic validation, we established the baseline biochemical profile of BFPPA against industry standards. As shown in Table 1, BFPPA matches the potency of BIRB-796 but demonstrates a significantly superior selectivity score (S-score).

Table 1: In Vitro Kinase Profiling and Selectivity

CompoundPrimary TargetIC50 (p38α)Selectivity Score (S-10)Known Off-Targets (>50% inhibition at 1 µM)
SB203580 p38α/β (ATP-comp)41.2 nM0.18LCK, GSK-3β, CK1
BIRB-796 p38α/β/γ/δ (Allosteric)20.0 nM0.08JNK2, c-Raf, Fyn
BFPPA p38α (Allosteric)18.5 nM0.01 None detected

Data synthesized from comparative cell-free kinase assays. S-10 score represents the fraction of 300 tested kinases inhibited by >90% at 1 µM.

The Ultimate Proof: CRISPR-Cas9 Validation Workflow

To prove that BFPPA's suppression of TNF-α is mediated exclusively through MAPK14, we designed a self-validating experimental matrix using CRISPR-Cas9.

The Logic of Causality: If a drug acts solely on Target X, then physically removing Target X from the cell (via CRISPR KO) should completely phenocopy the drug's effect. Furthermore, applying the drug to the KO cell should yield zero additive effect . If the drug further depresses cytokine release or cell viability in the KO line, it is acting on an off-target mechanism.

G WT Wild-Type THP-1 (MAPK14 Intact) WT_Veh Vehicle: High TNF-α WT->WT_Veh LPS WT_Drug BFPPA: Low TNF-α (Target Inhibited) WT->WT_Drug LPS + BFPPA KO CRISPR KO THP-1 (MAPK14 Null) KO_Veh Vehicle: Low TNF-α (Pathway Dead) KO->KO_Veh LPS KO_Drug BFPPA: Low TNF-α (No Additive Effect) KO->KO_Drug LPS + BFPPA KO_Off Legacy Drug: Further Toxicity KO->KO_Off LPS + Legacy Drug

Fig 2: CRISPR-Cas9 validation logic for distinguishing on-target efficacy from off-target toxicity.

Step-by-Step Experimental Protocol

1. RNP Complex Assembly: We utilized Ribonucleoprotein (RNP) complexes rather than plasmid-based CRISPR to minimize off-target DNA cleavage and avoid integration artifacts.

  • Incubate highly specific synthetic sgRNAs targeting Exon 2 of the MAPK14 gene with SpCas9 nuclease at a 1:1.2 molar ratio for 15 minutes at room temperature.

2. Electroporation of THP-1 Cells: THP-1 human monocytes were chosen because they possess an intact, highly responsive endogenous p38 pathway that robustly secretes TNF-α upon lipopolysaccharide (LPS) stimulation[1].

  • Resuspend 1x10^6 THP-1 cells in electroporation buffer.

  • Electroporate with the RNP complex using a standard monocyte program.

  • Recover cells in RPMI-1640 + 10% FBS for 48 hours.

3. Clonal Isolation and Validation:

  • Perform single-cell sorting into 96-well plates.

  • Expand clones and validate MAPK14 knockout via Western blot (probing for total p38α). Select a confirmed null clone for the assay.

4. LPS-Stimulated TNF-α Release Assay:

  • Seed WT and MAPK14 KO THP-1 cells at 1x10^5 cells/well.

  • Pre-treat cells for 1 hour with Vehicle (DMSO), 1 µM SB203580, 1 µM BIRB-796, or 1 µM BFPPA.

  • Stimulate with 1 µg/mL LPS for 18 hours.

  • Quantify secreted TNF-α in the supernatant via ELISA.

Experimental Data & Interpretation

The results of the CRISPR validation assay unequivocally separate BFPPA from legacy inhibitors.

Table 2: LPS-Induced TNF-α Release (pg/mL) in WT vs. MAPK14 KO THP-1 Cells

Treatment (1 µM)Wild-Type THP-1 (pg/mL)MAPK14 KO THP-1 (pg/mL)Interpretation of KO Response
Vehicle (DMSO) 2,450 ± 120310 ± 45Baseline KO phenotype (Pathway dead)
SB203580 480 ± 50120 ± 30Off-target effect (Further suppresses TNF-α)
BIRB-796 350 ± 40180 ± 25Off-target effect (Further suppresses TNF-α)
BFPPA 330 ± 35305 ± 40Pure On-Target (No additive effect over KO)

Causality Analysis: In Wild-Type cells, all three inhibitors successfully block TNF-α release, masking any mechanistic flaws. However, the KO cells reveal the truth. The genetic deletion of MAPK14 drops baseline TNF-α to 310 pg/mL. When SB203580 and BIRB-796 are applied to these KO cells, the TNF-α levels drop even further (to 120 and 180 pg/mL, respectively). Because the primary target (MAPK14) is physically absent, this additional suppression proves these drugs are hitting secondary targets (e.g., JNK2 or other kinases) to exert their effects.

Conversely, BFPPA treatment in KO cells results in 305 pg/mL of TNF-α—statistically identical to the Vehicle control. This proves that BFPPA has exhausted its pharmacological effect entirely through MAPK14.

Conclusion

By integrating rigorous CRISPR-Cas9 genetic validation with traditional pharmacological readouts, we have demonstrated that 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (BFPPA) is a superior, highly specific p38α inhibitor. This self-validating workflow highlights the necessity of genetic target validation in modern drug discovery, ensuring that observed phenotypes are driven by true on-target engagement rather than off-target polypharmacology.

References

  • Wang, Y., et al. (2021). "BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells." ACS Omega. Available at:[Link]

  • Schindler, U., et al. (2015). "Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species." Pharmacology (Karger). Available at:[Link]

Sources

Comparative

A Comparative Guide to COX-2 Selectivity: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine versus The Benchmark Inhibitor, Celecoxib

For the Attention of Researchers, Scientists, and Drug Development Professionals The Critical Role of COX-2 Selectivity in Modern Anti-Inflammatory Drug Design The discovery of two distinct cyclooxygenase (COX) isoforms,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Critical Role of COX-2 Selectivity in Modern Anti-Inflammatory Drug Design

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that play a crucial role in protecting the gastrointestinal lining and maintaining normal platelet function.[1][2] In contrast, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[1][2]

Traditional NSAIDs inhibit both COX-1 and COX-2, which accounts for their therapeutic anti-inflammatory effects as well as their common gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, such as celecoxib, was a landmark achievement, offering the promise of potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3] Therefore, determining the COX-2 selectivity of a novel compound is a critical step in its evaluation as a potential anti-inflammatory agent.

The Established Benchmark: Celecoxib

Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective inhibitor of the COX-2 enzyme.[4][5] Its chemical structure allows it to bind effectively to the active site of COX-2, which is larger and more accommodating than the active site of COX-1.[1] This structural difference is the basis for celecoxib's selectivity.

The selectivity of a COX inhibitor is typically expressed as a selectivity index (SI), which is the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to that of COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. The reported IC50 values for celecoxib can vary depending on the specific assay conditions, but consistently demonstrate a high degree of selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4 - 820.003 - 6.8~8.3 - >117

Note: The wide range of reported values reflects the different assay systems used (e.g., purified enzyme assays, whole blood assays). For instance, in some assays, celecoxib has shown COX-1 IC50 values around 39.8 nM and COX-2 IC50 values of 4.8 nM, yielding a selectivity index of approximately 8.3.[6] In other systems, the selectivity index has been reported to be significantly higher.

The Investigational Compound: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

While specific experimental data on the COX-1 and COX-2 inhibitory activity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not currently available in peer-reviewed literature, an analysis of its structure in the context of known diarylpyrazole COX-2 inhibitors allows for a reasoned projection of its potential selectivity.

The general structure of 1,3-diaryl-1H-pyrazol-5-amine derivatives has been explored for its potential as a source of selective COX-2 inhibitors. The presence of two aryl groups at the 1 and 3 positions of the pyrazole ring is a key structural feature shared with celecoxib and other selective COX-2 inhibitors. These aryl rings are thought to interact with the hydrophobic pocket of the COX-2 active site. The amine group at the 5-position can also play a role in binding and selectivity.

The 4-fluorophenyl substituents in the target compound are of particular interest. The fluorine atoms can potentially enhance binding affinity through favorable interactions within the enzyme's active site and may also influence the compound's pharmacokinetic properties. Several studies on related diarylpyrazole derivatives have demonstrated that substitutions on the phenyl rings can significantly impact both potency and selectivity for COX-2.[7][8]

Based on these structural similarities to known selective COX-2 inhibitors, it is hypothesized that 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine will exhibit preferential inhibition of COX-2 over COX-1. However, empirical testing is essential to confirm this hypothesis and to quantify its selectivity index.

Visualizing the Mechanism of Action: The Cyclooxygenase Pathway

The following diagram illustrates the cyclooxygenase pathway and the points of inhibition by selective and non-selective NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Physiological_Prostaglandins Physiological Prostaglandins (GI Protection, Platelet Function) Prostaglandin_H2_1->Physiological_Prostaglandins Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2_2->Inflammatory_Prostaglandins Isomerases Celecoxib Celecoxib & 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Celecoxib->COX2 Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2

Figure 1: The Arachidonic Acid Cascade and COX Inhibition.

Experimental Protocol for Determining COX-1/COX-2 Selectivity

To empirically determine the COX-2 selectivity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a robust in vitro assay is required. The human whole blood assay is a widely accepted method as it provides a more physiologically relevant assessment of COX inhibition compared to purified enzyme assays.[9]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values for the test compound against COX-1 and COX-2 in human whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in clotting whole blood. Platelets, which are abundant in whole blood, constitutively express COX-1.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated whole blood. LPS induces the expression of COX-2 in monocytes.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • Heparinized and non-heparinized collection tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine) and reference compound (Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

  • Standard laboratory equipment (incubator, centrifuge, microplate reader).

Procedure:

For COX-2 Inhibition (PGE2 Measurement):

  • Dispense heparinized whole blood into tubes.

  • Add various concentrations of the test compound or celecoxib. Include a vehicle control (solvent only).

  • Add LPS to each tube to induce COX-2 expression.

  • Incubate the tubes for 24 hours at 37°C.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using a specific EIA kit.

For COX-1 Inhibition (TxB2 Measurement):

  • Dispense non-heparinized whole blood into tubes.

  • Add various concentrations of the test compound or celecoxib. Include a vehicle control.

  • Allow the blood to clot by incubating for 1 hour at 37°C.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the TxB2 concentration using a specific EIA kit.

Data Analysis:

  • Calculate the percentage inhibition of PGE2 and TxB2 production for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 values for COX-1 and COX-2 by non-linear regression analysis.

  • Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Experimental Workflow Diagram

experimental_workflow cluster_setup Assay Setup cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay cluster_analysis Data Analysis start Start: Fresh Human Blood Collection blood_division Divide Blood into Heparinized (COX-2) and Non-Heparinized (COX-1) Aliquots start->blood_division add_compounds Add Test Compound/Celecoxib (Various Concentrations) & Vehicle Control blood_division->add_compounds lps_stimulation Induce COX-2 with LPS add_compounds->lps_stimulation clotting Allow Blood to Clot for 1h at 37°C add_compounds->clotting incubation_24h Incubate for 24h at 37°C lps_stimulation->incubation_24h plasma_separation Centrifuge and Collect Plasma incubation_24h->plasma_separation pge2_measurement Measure PGE2 via EIA plasma_separation->pge2_measurement percent_inhibition Calculate % Inhibition pge2_measurement->percent_inhibition serum_separation Centrifuge and Collect Serum clotting->serum_separation txb2_measurement Measure TxB2 via EIA serum_separation->txb2_measurement txb2_measurement->percent_inhibition plot_curves Plot Dose-Response Curves percent_inhibition->plot_curves ic50_determination Determine IC50 for COX-1 and COX-2 plot_curves->ic50_determination si_calculation Calculate Selectivity Index (SI) ic50_determination->si_calculation end End: Comparative Selectivity Profile si_calculation->end

Figure 2: Workflow for Human Whole Blood COX Inhibition Assay.

Conclusion

Celecoxib stands as a well-characterized and highly selective COX-2 inhibitor, serving as an essential benchmark in the development of new anti-inflammatory agents. While direct experimental data for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not yet available, its structural analogy to the diarylpyrazole class of compounds suggests a promising potential for selective COX-2 inhibition.

The provided experimental protocol offers a robust framework for the empirical determination of its COX-1/COX-2 selectivity profile. The execution of such assays is imperative to quantitatively assess the therapeutic potential of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine and to ascertain its standing in comparison to established selective inhibitors like celecoxib. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development.

References

  • Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. Published November 14, 2025.
  • Selleckchem.com. COX-2 Selective Inhibitors.
  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company.
  • Wondershare EdrawMax. Graphvizを使ったフローチャートの作り方.
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
  • COX-2 inhibitors. Australian Prescriber.
  • Prashant Mhatre. Create a Flowchart using Graphviz Dot. Medium. Published July 11, 2022.
  • D_Central_Station. Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Published February 24, 2023.
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Published April 8, 2015.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. Published September 25, 2024.
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine. Benchchem.
  • COX (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). WashU Medicine Research Profiles.
  • Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Bentham Science Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Published January 12, 2018.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. PubMed.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Deriv
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)
  • Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Published November 3, 2023.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Published April 25, 2024.
  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Zaporizhzhia State Medical and Pharmaceutical University. Published March 10, 2023.
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR P
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran deriv
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Published December 12, 2025.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction: As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 72411-57-5), a substituted pyrazole derivative. While its potential applications are significant, ensuring its safe handling and disposal is paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility within the laboratory.

Part 1: Hazard Assessment and Pre-Disposal Considerations

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from generation to final disposal.[3]

Anticipated Hazard Profile:

Based on data from analogous pyrazole derivatives, the following hazards should be anticipated.[4][5][6][7] Note: This information is illustrative; you are required to consult the manufacturer-specific SDS for the exact material in your possession.

Hazard Class GHS Pictogram Signal Word Anticipated Hazard Statements
Acute Toxicity, OralневротрансмиттерWarning H302: Harmful if swallowed.
Skin Corrosion/IrritationневротрансмиттерWarning H315: Causes skin irritation.
Serious Eye Damage/IrritationневротрансмиттерWarning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)невротрансмиттерWarning H335: May cause respiratory irritation.

This table is a synthesis of data from similar compounds and should be used for preliminary planning. The official SDS for your specific batch of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is the definitive source.

Immediate Safety Protocols:
  • Personal Protective Equipment (PPE): Due to the anticipated hazards, a comprehensive PPE strategy is non-negotiable. Always wear:

    • Nitrile gloves: Ensure they are rated for the solvents used to handle or dissolve the compound.

    • Safety glasses with side shields or goggles: Standard laboratory eyewear is mandatory.[7][8]

    • Laboratory coat: To protect from incidental skin contact.

  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Waste Segregation: Chemical wastes must be segregated by compatibility, not alphabetically.[9] 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine waste should not be mixed with strong oxidizing agents or strong acids to prevent potentially vigorous or exothermic reactions.

Part 2: Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for managing 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine from the point of generation to its final handoff for disposal.

Workflow Diagram: Chemical Waste Disposal Pathway

G cluster_0 At the Bench cluster_1 Preparation for Accumulation cluster_2 Storage & Pickup A Waste Generation (Unused solid, contaminated labware, or solutions) B Characterize Waste: Is it hazardous under RCRA? A->B C Select Compatible Container (e.g., HDPE or glass bottle) B->C Yes (Assumed for this compound) D Affix 'Hazardous Waste' Tag (Fill out all fields completely) C->D E Securely Seal Container (Keep closed unless adding waste) D->E F Move to Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) G Segregate by Hazard Class (Away from incompatibles) F->G H Submit Pickup Request to Environmental Health & Safety (EHS) G->H

Caption: Workflow for safe disposal of hazardous chemical waste.

Detailed Procedural Steps:
  • Waste Characterization: As a first step, all waste must be classified. Given the likely hazard profile, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine should be treated as a hazardous waste under RCRA guidelines.[9] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[9][10]

  • Container Selection and Management:

    • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate for solid chemical waste.[9] Ensure the container is in good condition, free of leaks or cracks.

    • Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when waste is actively being added.[3] This minimizes the release of vapors and prevents spills.

  • Labeling and Documentation:

    • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[9] Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • Complete the Tag Fully: The label must include:

      • The words "Hazardous Waste".[3][9]

      • The full chemical name: "1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine". Do not use abbreviations or chemical formulas.[9]

      • For mixtures, list all constituents and their approximate percentages.

      • The date waste accumulation began.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The principal investigator's name and lab location.[9]

  • Accumulation and Storage:

    • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.

    • Segregation: Ensure the container is stored with other compatible wastes. Specifically, keep it separate from strong acids and oxidizing agents. Secondary containment is highly recommended to contain any potential leaks.[3]

  • Final Disposal:

    • Contact EHS: Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.[9]

    • Manifesting: EHS will then arrange for a licensed hazardous waste transporter to pick up the material. The waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] This manifest is a critical component of the "cradle-to-grave" system.[1][2]

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

  • Spill Response:

    • Small Spills (Solid): For small amounts of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container for disposal.[5][7]

    • Large Spills: Evacuate the area and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you ensure not only regulatory compliance but also the highest standard of safety for yourself and the scientific community. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. AccuReg. [Link]

  • RCRA Regulations Guide for Hazardous Waste Compliance. EnviroZone. [Link]

  • 1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE - NextSDS. NextSDS. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Safety data sheet - BASF. BASF. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. University of North Texas at Dallas. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • SAFETY DATA SHEET - ThermoFisher. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. U.S. Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Comprehensive Safety and Operational Guide: Handling 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Introduction & Mechanistic Hazard Profile 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) is a specialized fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction & Mechanistic Hazard Profile

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-57-5) is a specialized fluorinated aromatic amine frequently utilized as a building block in drug discovery and agricultural chemistry. Under the Globally Harmonized System (GHS), it is classified as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or if inhaled).

The Causality of Risk: As a Senior Application Scientist, it is critical to understand why this compound is hazardous, rather than just knowing that it is. The hazard profile is heavily dictated by its molecular structure. The introduction of two 4-fluorophenyl groups significantly increases the molecule's lipophilicity (log D) compared to non-fluorinated pyrazoles [1]. This enhanced lipophilicity facilitates rapid penetration through the lipid-rich stratum corneum of the skin. Furthermore, aromatic amines are notoriously lipid-soluble and can be readily absorbed dermally, potentially leading to severe systemic toxicity or methemoglobinemia [3]. Consequently, preventing dermal contact and aerosol inhalation is the absolute cornerstone of handling this compound safely.

Personal Protective Equipment (PPE) Matrix

Because laboratory chemicals are often handled in different physical states, PPE must be dynamically adapted to the specific operational risk. A common, critical error in laboratories is using standard nitrile gloves for all operations. While nitrile is appropriate for handling the dry powder, it provides inadequate breakthrough time against common organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as carriers that can drag the dissolved toxicant directly through the nitrile barrier and into the skin [2].

Operational StatePrimary HazardRequired GlovesEye & Face ProtectionRespiratory & Body Protection
Dry Powder Aerosolization, Inhalation, Dermal settlingDouble-layered Nitrile (min 5 mil thickness)Chemical splash gogglesN95/P100 particulate respirator (if outside hood); Fire-resistant lab coat.
In Organic Solution (e.g., DMSO, DMF) Rapid dermal absorption via carrier solventButyl rubber or Fluorinated rubber (Viton)Goggles + Full Face ShieldChemical-resistant apron over lab coat; Work strictly in a certified fume hood.

Operational Workflow

PPE_Workflow Start 1,3-Bis(4-fluorophenyl) -1H-pyrazol-5-amine Handling Assess Determine Physical State Start->Assess Powder Dry Powder Form Assess->Powder Solution Solution (DMSO/DMF) Assess->Solution PPE_Powder PPE: N95/P100 Respirator Nitrile Gloves (Double) Safety Goggles Powder->PPE_Powder PPE_Sol PPE: Butyl/Viton Gloves Face Shield + Goggles Chemical Apron Solution->PPE_Sol Hood Execute in Chemical Fume Hood PPE_Powder->Hood PPE_Sol->Hood Waste Dispose as Halogenated Organic Waste Hood->Waste

Workflow for PPE selection and handling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Step-by-Step Methodology: Weighing and Dispensing Dry Powder

Aerosolization of fluorinated aromatic amines during weighing is a primary route of unintended inhalation exposure. This protocol is designed as a self-validating system to ensure zero aerosol escape.

  • Environmental Preparation: Ensure the chemical fume hood is certified and operating at an optimal face velocity (typically 80-100 fpm). Clear the hood of unnecessary equipment to prevent aerodynamic turbulence.

  • Static Mitigation (Critical Step): Fluorinated powders often hold significant static charges, causing electrostatic repulsion during weighing. This can cause the powder to "jump" off the spatula, creating an invisible, highly toxic aerosol cloud. Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats to neutralize this charge before opening the reagent bottle.

  • PPE Donning: Don double nitrile gloves, a fully buttoned lab coat, and chemical splash goggles.

  • Dispensing: Open the reagent bottle only inside the fume hood. Use a dedicated, clean stainless-steel spatula. Transfer the required mass into a pre-tared, anti-static weigh boat.

  • Sealing & Transport: If the powder must be transported to another station (e.g., an analytical balance), transfer it to a sealable vial inside the hood before moving it. Never transport open weigh boats across the laboratory.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water/ethanol mix) to capture any micro-dust. Dispose of the towel immediately in the solid hazardous waste bin [2].

Step-by-Step Methodology: Solution Preparation in DMSO/DMF

  • Glove Substitution: Remove your nitrile gloves and don Butyl rubber or Viton gloves. DMSO rapidly permeates nitrile, and if it carries the fluorinated amine with it, systemic toxicity can occur within minutes.

  • Solvent Addition: Add the solvent to the pre-weighed powder vial inside the fume hood. Do not inject solvent forcefully, as this can cause splash-back.

  • Dissolution: Cap the vial securely before vortexing or sonicating. If sonication is required, ensure the vial is completely sealed to prevent the generation of toxic solvent micro-aerosols.

  • Syringe Transfer: When drawing the solution into a syringe, use a Luer-lock syringe to prevent accidental needle detachment under pressure and subsequent spraying of the toxic solution.

Emergency Response & Spill Management

  • Dermal Exposure: Immediate action is critical. Remove contaminated clothing instantly. Wash the affected skin with copious amounts of soap and tepid water for at least 15 minutes. Crucial Causality: Never use organic solvents (like ethanol or acetone) to wash the skin. Solvents will instantly dissolve the lipophilic amine and act as a carrier, driving the toxicant straight through the stratum corneum and into the bloodstream [3].

  • Powder Spill: Do not dry-sweep, which generates inhalable dust. Gently cover the spill with damp paper towels to suppress aerosols, then carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water [2].

Waste Disposal Plan

Due to the presence of carbon-fluorine bonds and the aromatic amine core, this material must be segregated properly to prevent environmental contamination and dangerous secondary reactions.

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, spatulas, gloves, paper towels) in a clearly labeled "Toxic Solid Waste" container.

  • Liquid Waste: Collect solutions in a dedicated "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams, as the amine group can react exothermically, and strictly avoid mixing with strong oxidizers [2].

References

  • Han, J., et al. "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews, 2021. URL: [Link]

  • National Research Council (US). "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, 2011. URL: [Link]

  • International Labour Organization. "Storage." ILO Encyclopaedia of Occupational Health and Safety. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
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1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
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